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Core Science & Biosynthesis

Foundational

Unlocking Bacterial Glycobiology: The Strategic Application of D-Mannoheptose-UL-13C7 in Mass Spectrometry and Innate Immunity Research

Executive Summary In the rapidly evolving field of host-pathogen interactions, few discoveries have been as paradigm-shifting as the identification of bacterial heptose metabolites as potent Pathogen-Associated Molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of host-pathogen interactions, few discoveries have been as paradigm-shifting as the identification of bacterial heptose metabolites as potent Pathogen-Associated Molecular Patterns (PAMPs). While the structural role of D-mannoheptose in the bacterial lipopolysaccharide (LPS) core has been known for decades, its intermediate metabolites—specifically heptose-1,7-bisphosphate (HBP) and ADP-heptose—are now recognized as master regulators of host innate immunity.

From an analytical perspective, tracking and quantifying these highly polar, transient molecules presents a formidable challenge. This technical guide explores the strategic application of D-Mannoheptose-UL-13C7 (a uniformly 13C-labeled isotopologue) as an indispensable tool for Isotope Dilution Mass Spectrometry (ID-MS) and metabolic flux analysis. By leveraging this stable isotope, researchers can achieve absolute quantification of PAMPs, map complex biosynthetic pathways, and validate novel therapeutic targets in the fight against Gram-negative bacterial infections.

The Biological Imperative: Heptose Metabolites as Master Regulators

Gram-negative bacteria synthesize L-glycero-D-manno-heptose as a critical building block for the inner core of their LPS, a process driven by the GmhA, GmhB, GmhC, and GmhD enzymatic cascade which converts sedoheptulose-7-phosphate into ADP-heptose[1].

Beyond structural integrity, these intermediate metabolites function as highly immunogenic signals. During infection, bacterial ADP-heptose translocates into the host cell cytosol where it binds directly to the alpha-kinase 1 (ALPK1) receptor[2]. This binding induces a conformational change that activates ALPK1, allowing it to phosphorylate the TRAF-interacting protein with forkhead-associated domain (TIFA) at Threonine 9[3].

Phosphorylated TIFA rapidly polymerizes into "TIFAsomes," recruiting E3 ubiquitin ligases such as TRAF6 and c-IAP1. These ligases generate Lys63-linked ubiquitin chains that activate the TAK1 and IKK complexes, ultimately triggering NF-κB and AP-1 transcription factors to drive the robust secretion of pro-inflammatory cytokines like IL-8[3][4].

The Analytical Bottleneck and the 13C7 Solution

In my experience overseeing mass spectrometry workflows for glycobiology, the primary failure point in PAMP quantification is pre-analytical degradation and matrix suppression. Endogenous HBP and ADP-heptose are notoriously difficult to quantify because they exist in transient, nanomolar to picomolar concentrations and are highly susceptible to endogenous phosphatases[2].

Standard external calibration in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) routinely fails due to severe ion suppression from complex biological matrices (e.g., cell lysates or soil microbiomes)[5].

The Rationale for D-Mannoheptose-UL-13C7: By substituting all seven carbon atoms with 13C, D-Mannoheptose-UL-13C7 exhibits a distinct +7 Da mass shift while retaining identical physicochemical and chromatographic properties to endogenous D-mannoheptose. When spiked into a sample, it co-elutes perfectly with the target analyte, experiencing the exact same matrix effects. This transforms a highly variable LC-MS/MS signal into a precise, absolute quantification system.

Core Application 1: Absolute Quantification via ID-LC-MS/MS

To accurately measure intracellular ADP-heptose and HBP, researchers must utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Multiple Reaction Monitoring (MRM). Standard C18 columns cannot retain these highly polar sugar phosphates.

Step-by-Step Methodology: Extraction and ID-MS
  • Metabolic Quenching: Rapidly quench bacterial or infected host cells using a pre-chilled (-80°C) extraction buffer of Acetonitrile/Methanol/Water (40:40:20, v/v/v). Causality: Cold organic solvents instantly denature endogenous phosphatases (like GmhB) that would otherwise rapidly degrade HBP and ADP-heptose during extraction.

  • Internal Standard Spiking: Immediately spike the lysis buffer with a known concentration (e.g., 50 nM) of D-Mannoheptose-UL-13C7 (or its enzymatically synthesized 13C7-ADP-heptose derivative).

  • Phase Separation & Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the metabolite-rich supernatant and dry under vacuum.

  • HILIC-MS/MS Analysis: Reconstitute in 50% acetonitrile. Inject onto an amide-HILIC column. Operate the mass spectrometer in negative electrospray ionization (ESI-) mode, utilizing MRM to monitor specific precursor-to-product ion transitions.

Self-Validation Mechanism: This protocol is inherently self-validating through the calculation of the heavy-to-light area ratio. If matrix effects suppress the ionization of the endogenous analyte by 60%, the 13C7 internal standard is suppressed by the exact same 60%. The ratio remains constant, automatically correcting for extraction losses and ion suppression.

Quantitative Data Presentation: Target MRM Transitions

Table 1: Representative MRM transitions for the quantification of heptose metabolites using a triple quadrupole mass spectrometer.

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Analytical Purpose
D-Mannoheptose209.0149.015Endogenous Target
D-Mannoheptose-UL-13C7216.0154.015Internal Standard (ID-MS)
ADP-Heptose618.1426.0 (ADP)25Endogenous PAMP
13C7-ADP-Heptose625.1426.0 (ADP)25Flux Tracing / Standard

Core Application 2: Metabolic Flux Analysis and Host-Pathogen Tracing

Beyond static quantification, D-Mannoheptose-UL-13C7 is utilized in dynamic metabolic flux analysis (Fluxomics) to trace the incorporation of heptose into the LPS core, or to identify novel complex heteropolysaccharide degradation pathways in environmental microbiomes[5].

Step-by-Step Methodology: 13C-Isotope Tracing
  • Isotope Feeding: Culture the target Gram-negative bacterial strain in minimal media supplemented with D-Mannoheptose-UL-13C7 as the primary heptose carbon source.

  • Time-Course Sampling: Harvest cell aliquots at logarithmic and stationary phases to capture the kinetic flux of 13C incorporation.

  • LPS Extraction & Hydrolysis: Extract intact LPS using the hot phenol-water method. Subject the purified LPS to mild acid hydrolysis (1% acetic acid, 100°C, 90 min) to cleave the lipid A moiety and release the core oligosaccharide.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the intact core oligosaccharide via MALDI-TOF or ESI-QTOF HRMS to determine the isotopic envelope and confirm the incorporation of the +7 Da mass shifts per heptose residue.

Self-Validation Mechanism: The incorporation of 13C7 into downstream metabolites serves as an internal positive control for metabolic activity. The absence of the +7 Da mass shift in heat-killed or metabolically inactive control cells confirms that the observed labeling is strictly due to active enzymatic biosynthesis (e.g., GmhD activity), eliminating the possibility of chemical artifact or background contamination.

Visualization: The ADP-Heptose Biosynthesis and Signaling Axis

The following diagram illustrates the flow of the 13C-label from the bacterial biosynthesis pathway into the host cell innate immune signaling cascade.

G cluster_bacteria Bacterial Heptose Biosynthesis & 13C-Tracing cluster_host Host Cell Innate Immune Signaling Tracer D-Mannoheptose-UL-13C7 (Stable Isotope Tracer) HBP Heptose-1,7-bisphosphate (13C-HBP) Tracer->HBP Kinase Salvage S7P Sedoheptulose-7-Phosphate S7P->HBP GmhA/B/C ADP_Hep ADP-Heptose (13C-ADP-Hep) HBP->ADP_Hep GmhD LPS Lipopolysaccharide (LPS Core) ADP_Hep->LPS WaaC/WaaF ALPK1 ALPK1 Kinase (Cytosolic Receptor) ADP_Hep->ALPK1 Translocates across host membrane TIFA TIFA Polymerization (Thr9 Phosphorylation) ALPK1->TIFA Phosphorylates TRAF6 TRAF6 / c-IAP1 (Ubiquitin Ligases) TIFA->TRAF6 Recruits NFKB NF-κB / AP-1 (Transcription Factors) TRAF6->NFKB Activates TAK1/IKK Cytokines Pro-inflammatory Cytokines (IL-8) NFKB->Cytokines Gene Expression

13C-Tracing of ADP-Heptose Biosynthesis and the ALPK1-TIFA Innate Immune Signaling Axis.

Conclusion & Future Perspectives

The integration of D-Mannoheptose-UL-13C7 into glycobiology workflows has bridged the gap between structural microbiology and host innate immunity. By enabling the absolute quantification of trace PAMPs like ADP-heptose and mapping their metabolic flux, researchers can now accurately model the kinetics of the ALPK1-TIFA signaling axis.

For drug development professionals, this presents a lucrative frontier. The bacterial GmhA/B/C/D pathway is highly conserved across Gram-negative pathogens and absent in mammals, making it an ideal target for novel antibiotics. Utilizing 13C7-labeled heptose in high-throughput LC-MS/MS screening assays provides a robust, artifact-free platform for identifying specific inhibitors of bacterial heptose biosynthesis, ultimately disarming the bacterial glycocalyx and neutralizing its inflammatory potential.

References

  • ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori Source: National Institutes of Health (NIH) URL:[Link]

  • Co-ordinated control of the ADP-heptose/ALPK1 signalling network by the E3 ligases TRAF6, TRAF2/c-IAP1 and LUBAC Source: National Institutes of Health (NIH) URL:[Link]

  • ALPK1 controls TIFA/TRAF6-dependent innate immunity against heptose-1,7-bisphosphate of gram-negative bacteria Source: PLOS Pathogens URL:[Link]

  • Elucidating the Formation of 6-Deoxyheptose: Biochemical Characterization of the GDP-d-glycero-d-manno-heptose C6 Dehydratase, DmhA, and Its Associated C4 Reductase, DmhB Source: Biochemistry (ACS Publications) URL:[Link]

  • Stable-Isotope-Probing Identifies Uncultured Planctomycetes as Primary Degraders of a Complex Heteropolysaccharide in Soil Source: ResearchGate / Applied and Environmental Microbiology URL:[Link]

Sources

Exploratory

D-Mannoheptose-UL-13C7: Structural Properties, Biosynthetic Tracing, and Analytical Workflows in Gram-Negative Drug Discovery

Executive Summary Gram-negative bacteria possess a formidable outer membrane, primarily composed of lipopolysaccharide (LPS), which acts as a highly effective permeability barrier against antibiotics. The inner core of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gram-negative bacteria possess a formidable outer membrane, primarily composed of lipopolysaccharide (LPS), which acts as a highly effective permeability barrier against antibiotics. The inner core of this LPS structure is highly conserved and heavily reliant on heptose sugars, specifically D-glycero-D-manno-heptose and its derivatives. Disrupting the biosynthesis of these heptoses yields a "deep rough" phenotype, rendering the bacteria hypersensitive to existing antimicrobial agents.

As drug development pivots toward targeting these fundamental structural pathways, the need for absolute quantitative accuracy in metabolic flux analysis becomes paramount. This technical guide provides an in-depth analysis of D-Mannoheptose-UL-13C7 —a uniformly carbon-13 labeled isotope of D-mannoheptose. By synthesizing its chemical properties with field-proven insights, we detail how to leverage this compound within a self-validating LC-MS/MS workflow to rigorously quantify target engagement in Gram-negative drug discovery.

Chemical Structure and Physical Properties

D-Mannoheptose is a seven-carbon aldose sugar. In its uniformly labeled form (UL-13C7), all seven naturally occurring ¹²C atoms are replaced with the stable ¹³C isotope. This isotopic substitution increases the molecular mass by approximately 7 Daltons without altering the molecule's stereochemistry, polarity, or enzymatic binding affinities.

Understanding these physicochemical parameters is critical for chromatographic method development and mass spectrometry tuning.

Table 1: Physicochemical Comparison of Unlabeled vs. UL-13C7 D-Mannoheptose
PropertyUnlabeled D-MannoheptoseD-Mannoheptose-UL-13C7
Chemical Formula C₇H₁₄O₇¹³C₇H₁₄O₇
Molecular Weight 1[1]2[2]
Exact Mass 1[1]217.09744 Da
Isotopic Enrichment Natural Abundance (~1.1%)≥ 99% ¹³C
Solubility >100 g/L (Water, 20°C)>100 g/L (Water, 20°C)
Appearance White to off-white powderWhite to off-white powder

Biological Significance: The LPS Inner Core Biosynthesis Pathway

The biosynthesis of the LPS inner core requires the nucleotide-activated sugar ADP-L-glycero-β-D-manno-heptose. The metabolic logic of this pathway is highly conserved across clinically significant Gram-negative pathogens (e.g., E. coli, P. aeruginosa).

The pathway begins with sedoheptulose 7-phosphate, which is isomerized by GmhA to D-glycero-D-manno-heptose 7-phosphate. The bifunctional enzyme HldE then phosphorylates it to a 1,7-bisphosphate intermediate. GmhB , a specific phosphatase, removes the phosphate at the C7 position, preparing the molecule for adenylylation by the second domain of HldE. Finally, the epimerase HldD inverts the stereocenter at C6 to produce the L-glycero isomer, which is subsequently incorporated into the LPS core by glycosyltransferases[3][4].

LPS_Pathway S7P Sedoheptulose 7-phosphate GMH7P D-glycero-D-manno- heptose 7-P S7P->GMH7P GmhA GMH17PP D-glycero-D-manno- heptose 1,7-PP GMH7P->GMH17PP HldE (Kinase) GMH1P D-glycero-D-manno- heptose 1-P GMH17PP->GMH1P GmhB ADPGMH ADP-D-glycero-D-manno- heptose GMH1P->ADPGMH HldE (ATase) ADPLMH ADP-L-glycero-D-manno- heptose ADPGMH->ADPLMH HldD LPS Inner Core LPS Assembly ADPLMH->LPS WaaC/WaaF

ADP-L-glycero-D-manno-heptose biosynthesis pathway for Gram-negative LPS assembly.5[5], leading to a truncated LPS core. This structural defect compromises the outer membrane, causing severe oxidative stress and drastically increasing the bacteria's susceptibility to hydrophobic antibiotics[5]. Consequently, the enzymes in this pathway are prime targets for novel antibiotic adjuvants.

Rationale for Uniform ¹³C Labeling (Causality & Validation)

In drug development, proving target engagement requires quantifying the accumulation or depletion of specific metabolites. However, absolute quantification of highly polar sugars in complex bacterial lysates is notoriously difficult due to matrix effects (ion suppression or enhancement) during electrospray ionization (ESI).

Herein lies the causality behind utilizing D-Mannoheptose-UL-13C7 :

  • Chemical Equivalence: The ¹³C₇ tracer exhibits identical extraction recovery and chromatographic retention times as the endogenous ¹²C metabolite.

  • Mass Differentiation: The +7 Da mass shift allows the mass spectrometer to distinguish the standard from the endogenous molecule without overlap.

  • Self-Validating Quantification: By spiking a known concentration of the ¹³C₇ standard directly into the biological sample before extraction, any subsequent loss of analyte or variation in ionization efficiency affects both the ¹²C and ¹³C₇ molecules equally. The ratio of their MS peak areas remains constant, creating a self-validating system that guarantees absolute quantitative accuracy regardless of matrix variability.

Experimental Protocol: Self-Validating LC-MS/MS Metabolic Tracing

To evaluate the efficacy of a novel GmhA or HldE inhibitor, researchers must measure intracellular heptose levels. The following step-by-step methodology ensures rigorous, reproducible results.

LCMS_Workflow Step1 1. Culture & Quenching Arrest metabolism using cold MeOH Step2 2. Isotope Spike-in Add D-Mannoheptose-UL-13C7 as internal standard Step1->Step2 Step3 3. Metabolite Extraction Phase separation to isolate polar fraction Step2->Step3 Step4 4. HILIC LC-MS/MS MRM mode detection of 12C and 13C7 masses Step3->Step4 Step5 5. Self-Validation Calculate 12C/13C ratio to correct matrix effects Step4->Step5

Self-validating LC-MS/MS workflow using D-Mannoheptose-UL-13C7 internal standard.

Step-by-Step Methodology:

Step 1: Bacterial Cultivation and Treatment

  • Grow E. coli or target Gram-negative strain in minimal media to an OD₆₀₀ of 0.5.

  • Treat with the experimental pathway inhibitor for 1-2 hours.

Step 2: Quenching and Spike-In (Critical Validation Step)

  • Rapidly quench metabolism by adding 4 volumes of pre-chilled (-80°C) methanol:acetonitrile:water (40:40:20, v/v/v) directly to the culture.

  • Causality Note: Immediate quenching serves a dual purpose: it instantly denatures phosphatases that would otherwise hydrolyze labile heptose-phosphates, and it precipitates bulk proteins.

  • Immediately spike in a precisely known concentration (e.g., 1 µM) of D-Mannoheptose-UL-13C7 into the extraction buffer. Introducing the standard at this exact moment is the cornerstone of the self-validating system. Any subsequent target degradation or adsorption to tube walls will identically impact both the endogenous ¹²C and the spiked ¹³C₇ molecules.

Step 3: Metabolite Extraction

  • Subject the quenched mixture to 3 cycles of freeze-thaw (liquid nitrogen to 4°C) to thoroughly lyse the cells.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.

  • Transfer the supernatant to a fresh vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 50% acetonitrile for injection.

Step 4: HILIC LC-MS/MS Analysis

  • Causality Note: Heptoses are highly polar and exhibit poor retention on standard Reversed-Phase (C18) columns, often eluting in the void volume where severe ion suppression occurs. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions), ensuring the analytes are retained past the solvent front.

  • Mobile Phase A: 10 mM ammonium acetate in water (pH 9.0). Mobile Phase B: 10 mM ammonium acetate in 90% acetonitrile.

  • Run a gradient from 90% B down to 50% B over 15 minutes.

  • Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Step 5: Data Processing and Self-Validation

  • Monitor the specific MRM transitions for endogenous D-mannoheptose (e.g., m/z 209 → 89) and the UL-13C7 standard (m/z 216 → 92).

  • Calculate the absolute concentration of the endogenous metabolite by multiplying the known concentration of the spiked ¹³C₇ standard by the integrated peak area ratio (Area_¹²C / Area_¹³C₇). This mathematical normalization intrinsically corrects for any extraction losses or ion suppression, validating the assay's integrity.

References

  • Title: D-Mannoheptose | C7H14O7 | CID 24802279 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli Source: ASM Journals URL: [Link]

  • Title: The Inactivation of LPS Biosynthesis Genes in E. coli Cells Leads to Oxidative Stress Source: MDPI URL: [Link]

  • Title: Omicron Biochemicals D-[UL-13C7]mannoheptose Source: Vicbio URL: [Link]

  • Title: Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni Source: ACS Publications URL: [Link]

Sources

Foundational

Deciphering the ADP-L-glycero-β-D-manno-heptose Pathway: A Technical Guide to Mechanistic Tracing and Validation

Executive Summary The identification of ADP-L-glycero-β-D-manno-heptose (ADP-heptose) as a potent, cytosolic pathogen-associated molecular pattern (PAMP) has fundamentally reshaped our understanding of Gram-negative bact...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of ADP-L-glycero-β-D-manno-heptose (ADP-heptose) as a potent, cytosolic pathogen-associated molecular pattern (PAMP) has fundamentally reshaped our understanding of Gram-negative bacterial recognition[1]. Unlike classical membrane-bound Toll-like receptor (TLR) ligands, ADP-heptose is a low-molecular-weight intermediate of lipopolysaccharide (LPS) biosynthesis that accesses the host cytosol to trigger a profound inflammatory response[2].

For drug development professionals and immunologists, accurately tracing this pathway is critical for developing novel immunomodulators, adjuvants, and targeted antibacterial therapies. Drawing upon field-proven methodologies, this whitepaper provides an authoritative, self-validating framework for tracing the ADP-heptose signaling axis through biochemical quantification, genetic ablation, and spatiotemporal imaging.

Mechanistic Foundation: The ALPK1-TIFA-TRAF6 Axis

To effectively trace a signaling cascade, one must first understand the causality driving the molecular interactions.

Causality of Sensing: During infection, Gram-negative bacteria (such as Helicobacter pylori or Shigella flexneri) deliver ADP-heptose into the host cytosol via secretion systems or membrane channels[3][4]. Once inside, the β-anomer of ADP-heptose binds directly and specifically to the N-terminal domain (NTD) of the host sensor alpha-kinase 1 (ALPK1)[5].

This binding event is the critical biochemical trigger. It induces a conformational shift that activates ALPK1's C-terminal kinase domain, leading to the direct phosphorylation of the adaptor protein TIFA at Threonine 9 (Thr9)[3][6]. Phosphorylated TIFA rapidly oligomerizes via its Forkhead-associated (FHA) domain to form massive supramolecular signaling hubs known as TIFAsomes . These TIFAsomes recruit the E3 ubiquitin ligase TRAF6, which catalyzes Lys63-linked polyubiquitination, ultimately activating the IKK complex and driving NF-κB-dependent transcription of pro-inflammatory cytokines like IL-8[6].

Pathway cluster_bacteria Gram-Negative Bacteria cluster_host Host Cell Cytosol HBP Heptose-1,7-bisphosphate (HBP) ADP_Hep ADP-β-D-manno-heptose HBP->ADP_Hep HldE Enzyme ALPK1 ALPK1 (Sensor Kinase) ADP_Hep->ALPK1 Cytosolic Delivery & NTD Binding TIFA TIFA (Monomer) ALPK1->TIFA Phosphorylates Thr9 TIFAsome TIFAsome (Oligomerized Puncta) TIFA->TIFAsome FHA Domain Binding TRAF6 TRAF6 (E3 Ubiquitin Ligase) TIFAsome->TRAF6 Recruits NFKB NF-κB / MAPK Pro-inflammatory Response TRAF6->NFKB K63-Ubiquitination

Fig 1: The ALPK1-TIFA-TRAF6 signaling cascade triggered by bacterial ADP-heptose.

Methodological Frameworks for Pathway Tracing

Tracing the ADP-heptose pathway requires a multi-modal approach to capture both the physical presence of the highly polar metabolite and the rapid spatiotemporal dynamics of the host kinase response.

Workflow Start Tracing the ADP-Heptose Pathway Biochem Biochemical Tracing (LC-MS/MS) Start->Biochem Imaging Spatiotemporal Tracing (Live-Cell Imaging) Start->Imaging Genetic Genetic Tracing (CRISPR-Cas9 KO) Start->Genetic Ext Metabolite Extraction (Chloroform/Methanol) Biochem->Ext Tag tdTomato-TIFA Stable Expression Imaging->Tag KO ALPK1 / TIFA Knockout Generation Genetic->KO LC Ion-Pairing UPLC (Retains Polar Metabolites) Ext->LC MS MRM Quantification (m/z 618.2) LC->MS Stim ADP-Heptose Stimulation Tag->Stim Conf Confocal Microscopy (TIFAsome Puncta) Stim->Conf Assay NF-κB Luciferase Reporter Assay KO->Assay Val Signal Abrogation Validation Assay->Val

Fig 2: Multi-modal experimental workflows for tracing the ADP-heptose signaling axis.

Step-by-Step Experimental Protocols

As an Application Scientist, I emphasize that the reliability of these assays hinges on preserving metabolite integrity and ensuring target specificity. The following protocols are designed as self-validating systems.

Protocol 1: LC-MS/MS Extraction and Quantification of ADP-Heptose

Rationale: ADP-heptose is highly polar and negatively charged. Standard reversed-phase C18 columns fail to retain it, leading to signal loss in the void volume[7]. We utilize ion-pairing ultra-performance liquid chromatography (UPLC) to ensure robust retention and separation from its precursor, heptose-1,7-bisphosphate (HBP)[8].

  • Metabolite Extraction: Lyse bacterial pellets or infected host cells using an ice-cold chloroform/methanol/water (2:2:1, v/v/v) mixture. Expert Insight: The rapid temperature drop and organic solvents immediately quench enzymatic activity, preventing the degradation of labile sugar phosphates by endogenous phosphatases[4].

  • Phase Separation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C. Carefully collect the upper aqueous phase, which contains the hydrophilic sugar nucleotides.

  • Lyophilization: Dry the aqueous phase in a SpeedVac evaporator and resuspend the pellet in 50 µL of MS-grade water[7].

  • Chromatography: Inject 5 µL onto an ion-pairing UPLC system (e.g., using dibutylamine as an ion-pairing agent on a C18 column, or utilizing a porous graphitic carbon column)[8].

  • MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transition for β-ADP-heptose: precursor ion m/z 618.2 [M-H]- transitioning to characteristic fragment ions (m/z 346 for AMP, m/z 426 for ADP)[7][8].

  • Self-Validation Check: Always run parallel extractions using hldE or gmhB knockout bacterial strains. These mutants cannot synthesize ADP-heptose and must yield a blank chromatogram at m/z 618.2, validating the specificity of your MRM method[9].

Protocol 2: Live-Cell Imaging of TIFAsome Kinetics

Rationale: Biochemical assays provide bulk data, but they obscure the rapid, single-cell kinetics of the innate immune response. Because TIFA transitions from a diffuse monomer to massive oligomeric structures upon ALPK1 phosphorylation, fluorescently tagging TIFA provides a direct, visually quantifiable readout of pathway activation[9].

  • Cell Preparation: Stably express a tdTomato-TIFA fusion construct in a reporter cell line (e.g., AGS human gastric adenocarcinoma cells or HEK293T)[9].

  • Seeding: Seed cells in glass-bottom 3D imaging dishes. Incubate for 24 hours until ~70% confluent.

  • Stimulation: Permeabilize cells briefly using digitonin (10 µg/mL) and treat with 100 nM of synthetic β-ADP-heptose, or infect with wild-type Gram-negative bacteria[4][9].

  • Confocal Microscopy: Capture time-lapse images every 2 minutes using a spinning-disk confocal microscope (excitation 561 nm). Expert Insight: TIFAsomes form within minutes of ADP-heptose detection and persist for several hours. High-frequency early time-lapse is critical to capture the initial nucleation events.

  • Data Analysis: Quantify the number and cross-sectional area of fluorescent puncta per cell using automated particle tracking software.

  • Self-Validation Check: Pre-treat a control cohort with a specific ALPK1 kinase inhibitor or utilize an ALPK1 CRISPR-Cas9 knockout cell line. In the absence of functional ALPK1, tdTomato-TIFA must remain diffusely localized in the cytosol despite ADP-heptose stimulation, confirming the obligate role of the receptor[2][9].

Quantitative Data & Benchmarks

To ensure experimental accuracy and benchmark your assay sensitivity, reference the following established parameters for the ADP-heptose pathway:

ParameterADP-Heptose (β-anomer)Heptose-1,7-bisphosphate (HBP)Reference
Receptor Affinity / Target Binds directly to ALPK1 NTDRequires host conversion to ADP-heptose 7-P[2][5]
Relative Potency (NF-κB Activation) ~100-fold higherBaseline (1x)[2][9]
TIFAsome Formation Kinetics < 10 minutes post-cytosolic entryDelayed (> 30 minutes)
Primary MS/MS Precursor Ion [M-H]- m/z 618.2m/z 369.0[7][8]

Conclusion

Tracing the ADP-heptose/ALPK1/TIFA signaling axis requires a rigorous integration of analytical chemistry and advanced molecular imaging. By leveraging ion-pairing LC-MS/MS to verify the physical presence of the metabolite and tracking TIFAsome puncta to confirm downstream receptor activation, researchers can establish a closed, self-validating experimental loop. This mechanistic clarity is essential for advancing targeted therapeutics against Gram-negative bacterial infections and exploring the potential of ALPK1 agonists in immuno-oncology.

References

1.[1] Title: ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1 Source: nih.gov URL:[Link]

2.[5] Title: ALPK1: a pattern recognition receptor for bacterial ADP-heptose Source: oup.com URL:[Link]

3.[3] Title: ALPK1 controls TIFA/TRAF6-dependent innate immunity against heptose-1,7-bisphosphate of gram-negative bacteria Source: plos.org URL:[Link]

4.[6] Title: Outline of the ADP-heptose-ALPK1-TIFA signalling pathway Source: researchgate.net URL:[Link]

5. Title: Deciphering the regulation and the spatiotemporal dynamics of TIFAsomes upon ADP-heptose sensing Source: institutcochin.fr URL:[Link]

6.[4] Title: ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori Source: nih.gov URL:[Link]

7.[9] Title: ADP heptose, a novel pathogen-associated molecular pattern associated with Helicobacter pylori type 4 secretion Source: researchgate.net URL:[Link]

8.[7] Title: ADP heptose, a novel pathogen-associated molecular pattern associated with Helicobacter pylori type 4 secretion Source: biorxiv.org URL:[Link]

9.[8] Title: ADP heptose, a novel pathogen‐associated molecular pattern identified in Helicobacter pylori Source: researchgate.net URL:[Link]

10.[2] Title: A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection Source: mdpi.com URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide: Leveraging ¹³C-Labeled D-mannoheptose for Host-Pathogen Interaction Studies

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of ¹³C-labeled D-mannoheptose in the study of host-pathogen interactions. We will...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of ¹³C-labeled D-mannoheptose in the study of host-pathogen interactions. We will delve into the core principles, experimental design, detailed methodologies, and data interpretation, empowering you to effectively utilize this powerful tool to unravel the intricate metabolic interplay between invading pathogens and their hosts.

Introduction: The Significance of D-mannoheptose in the Host-Pathogen Arena

Gram-negative bacteria possess a unique outer membrane component known as lipopolysaccharide (LPS), a potent virulence factor that plays a critical role in the structural integrity of the bacterial cell and in modulating the host immune response.[1][2] A key constituent of the inner core of LPS in many Gram-negative bacteria is L-glycero-D-manno-heptose, a seven-carbon sugar that is often essential for the proper assembly of the LPS molecule.[3][4][5] The biosynthesis of this heptose is a complex enzymatic pathway, making it an attractive target for novel antimicrobial strategies.[6][7] Furthermore, the heptose moieties within the LPS core can be recognized by host immune receptors, such as surfactant protein D, initiating an immune response.[8]

Understanding the flux of D-mannoheptose and its precursors through bacterial metabolic pathways during infection is paramount to deciphering the pathogen's survival strategies and identifying vulnerabilities. Stable isotope labeling, particularly with carbon-13 (¹³C), offers a robust method to trace the metabolic fate of specific molecules within a complex biological system.[9][10] By introducing ¹³C-labeled D-mannoheptose or its precursors, researchers can track the incorporation of the heavy isotope into bacterial components, providing a quantitative measure of metabolic activity and pathway utilization.[11][12] This guide will focus on the practical application of ¹³C-labeled D-mannoheptose as a metabolic tracer in the context of host-pathogen interactions.

The Foundation: Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[10][13] When combined with stable isotope labeling, it becomes ¹³C-MFA, a method that provides a detailed map of carbon flow through metabolic networks.[12] The core principle involves supplying cells with a substrate that is enriched with ¹³C at specific or all carbon positions (uniformly labeled).[14] As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.

The distribution of these ¹³C atoms, known as isotopologues or mass isotopomers, can be precisely measured using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[15][16][17] By analyzing the mass isotopomer distributions (MIDs) of key metabolites, particularly proteinogenic amino acids which are derived from central metabolic precursors, we can computationally deduce the relative activities of different metabolic pathways.[18][19]

Why D-mannoheptose?

Directly feeding ¹³C-labeled D-mannoheptose to a host-pathogen system allows for the specific tracing of this sugar's uptake and incorporation into the pathogen's LPS, providing a direct measure of LPS biosynthesis under infectious conditions. This approach can reveal:

  • Pathogen's reliance on exogenous heptose: Can the pathogen scavenge heptose from the host environment?

  • Rate of LPS biosynthesis: How quickly does the pathogen remodel its outer membrane during infection?

  • Intersection with host metabolism: Does the pathogen's heptose metabolism influence or is it influenced by host metabolic pathways?

Experimental Design and Workflow

A successful ¹³C-labeling experiment in a host-pathogen context requires careful planning and execution. The following section outlines a general workflow, which should be adapted based on the specific host-pathogen model and research questions.

Synthesis of ¹³C-Labeled D-mannoheptose

While not a commercially ubiquitous reagent, ¹³C-labeled D-mannoheptose can be synthesized. A common strategy involves the stereoselective synthesis from a more readily available ¹³C-labeled precursor, such as ¹³C-D-mannose.[20] The synthesis often involves carbon chain elongation and precise control of stereochemistry. Alternatively, enzymatic synthesis methods are also being explored.[21] For tracing studies, uniform labeling (U-¹³C) is often preferred for comprehensive pathway analysis.

Host-Pathogen Co-culture and Labeling

The experimental setup will typically involve a co-culture of host cells (e.g., macrophages) and the bacterial pathogen.

Protocol: Metabolic Labeling of a Host-Pathogen Co-culture

  • Host Cell Culture: Culture the desired host cells (e.g., THP-1 macrophages) to the appropriate density in standard culture medium.[11]

  • Pathogen Culture: Grow the bacterial pathogen of interest to the mid-logarithmic phase in a suitable broth.

  • Infection: Infect the host cells with the pathogen at a predetermined multiplicity of infection (MOI).

  • Labeling Medium: After an initial infection period (e.g., 1-2 hours) to allow for bacterial uptake, replace the standard medium with a labeling medium. This medium should contain the ¹³C-labeled D-mannoheptose at a known concentration. It is crucial to use a minimal or defined medium to avoid interference from unlabeled carbon sources.[14]

  • Incubation: Incubate the co-culture for a specific duration to allow for the uptake and metabolism of the labeled substrate. The incubation time will depend on the metabolic rate of the pathogen and the specific pathways being investigated. Time-course experiments are highly recommended to capture the dynamics of label incorporation.[22]

  • Separation of Host and Pathogen: This is a critical step. Differential centrifugation or cell sorting techniques can be employed to separate the intracellular bacteria from the host cells.[11] The efficiency of separation should be validated to ensure minimal cross-contamination.

  • Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol) and extract metabolites from both the host and pathogen fractions.

Analytical Techniques for ¹³C-Label Detection

The choice of analytical technique depends on the specific information required.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for analyzing the labeling patterns of derivatized metabolites, especially amino acids and sugars.[15] It provides high sensitivity and resolution for mass isotopomer analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the advantage of analyzing a broader range of metabolites without derivatization.[23][24] Targeted LC-MS/MS methods can be developed for specific metabolites of interest.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the positional labeling of carbons within a molecule, which can be crucial for resolving complex pathway ambiguities.[16][17][25] While generally less sensitive than MS, advances in NMR technology, including high-field instruments and cryoprobes, have significantly improved its utility in metabolomics.[26][27]

Data Analysis and Interpretation

The raw data from MS or NMR analysis consists of mass or spectral information that needs to be processed to determine the mass isotopomer distributions (MIDs) for each metabolite.[18] This data is then used in computational models to estimate metabolic fluxes. Several software packages are available for ¹³C-MFA, which use mathematical algorithms to fit the experimental labeling data to a metabolic network model.[14]

The interpretation of the results should focus on identifying significant changes in metabolic fluxes between different conditions (e.g., infected vs. uninfected host cells, wild-type vs. mutant pathogen).

Visualizing Metabolic Pathways and Workflows

Visual representations are essential for understanding the complex relationships in metabolic studies.

Metabolic_Pathway cluster_pentose_phosphate_pathway Pentose Phosphate Pathway cluster_heptose_biosynthesis Heptose Biosynthesis Pathway Sedoheptulose-7-P Sedoheptulose-7-P D-glycero-D-manno-heptose-7-P D-glycero-D-manno-heptose-7-P Sedoheptulose-7-P->D-glycero-D-manno-heptose-7-P GmhA D-glycero-D-manno-heptose-1,7-bisP D-glycero-D-manno-heptose-1,7-bisP D-glycero-D-manno-heptose-7-P->D-glycero-D-manno-heptose-1,7-bisP HldE (kinase) D-glycero-D-manno-heptose-1-P D-glycero-D-manno-heptose-1-P D-glycero-D-manno-heptose-1,7-bisP->D-glycero-D-manno-heptose-1-P GmhB ADP-D-glycero-D-manno-heptose ADP-D-glycero-D-manno-heptose D-glycero-D-manno-heptose-1-P->ADP-D-glycero-D-manno-heptose HldE (adenylyltransferase) ADP-L-glycero-D-manno-heptose ADP-L-glycero-D-manno-heptose ADP-D-glycero-D-manno-heptose->ADP-L-glycero-D-manno-heptose HldD LPS Inner Core LPS Inner Core ADP-L-glycero-D-manno-heptose->LPS Inner Core Heptosyltransferase

Caption: Biosynthesis pathway of ADP-L-glycero-D-manno-heptose in Gram-negative bacteria.

Experimental_Workflow Host-Pathogen Co-culture Host-Pathogen Co-culture Introduce ¹³C-D-mannoheptose Introduce ¹³C-D-mannoheptose Host-Pathogen Co-culture->Introduce ¹³C-D-mannoheptose Metabolic Labeling Metabolic Labeling Introduce ¹³C-D-mannoheptose->Metabolic Labeling Separate Host & Pathogen Separate Host & Pathogen Metabolic Labeling->Separate Host & Pathogen Metabolite Extraction Metabolite Extraction Separate Host & Pathogen->Metabolite Extraction Analytical Detection (MS/NMR) Analytical Detection (MS/NMR) Metabolite Extraction->Analytical Detection (MS/NMR) Data Analysis (¹³C-MFA) Data Analysis (¹³C-MFA) Analytical Detection (MS/NMR)->Data Analysis (¹³C-MFA) Metabolic Flux Map Metabolic Flux Map Data Analysis (¹³C-MFA)->Metabolic Flux Map

Caption: General experimental workflow for ¹³C-MFA in host-pathogen studies.

Case Study: Hypothetical Application

Research Question: Does Escherichia coli upregulate its de novo heptose biosynthesis pathway when infecting macrophages, or does it rely on scavenging from the host?

Experimental Approach:

  • Infect murine macrophages with a wild-type E. coli strain.

  • In parallel experiments, provide either U-¹³C₆-glucose or ¹³C-labeled D-mannoheptose in the culture medium.

  • After a defined period, separate the intracellular bacteria and the host cells.

  • Extract metabolites and analyze the labeling patterns of amino acids and LPS-derived heptose using GC-MS.

Expected Outcomes and Interpretations:

Labeled SubstrateObservation in Bacterial LPS-HeptoseInterpretation
U-¹³C₆-Glucose High ¹³C enrichmentE. coli is actively synthesizing heptose de novo from glucose via the pentose phosphate pathway.
U-¹³C₆-Glucose Low ¹³C enrichmentDe novo synthesis is minimal; the pathogen may be scavenging heptose or its precursors.
¹³C-D-mannoheptose High ¹³C enrichmentE. coli can efficiently transport and incorporate exogenous D-mannoheptose into its LPS.
¹³C-D-mannoheptose Low ¹³C enrichmentThe pathogen has a limited ability to utilize external D-mannoheptose.

By comparing the labeling patterns from both experiments, a clear picture of the pathogen's heptose acquisition strategy during infection can be formulated.

Troubleshooting and Considerations

  • Low ¹³C Incorporation: Optimize the concentration of the labeled substrate, reduce competing unlabeled carbon sources in the medium, or increase the labeling time.[28]

  • Cell Viability: Ensure that the labeling medium and experimental conditions do not adversely affect the viability of the host cells or the pathogen.

  • Incomplete Separation: Validate the separation protocol to minimize cross-contamination, which can significantly impact the accuracy of the results.

  • Isotopic Steady State: For steady-state MFA, it is crucial to ensure that the system has reached isotopic steady state, where the labeling patterns of intracellular metabolites are stable over time.[18]

Conclusion and Future Directions

The use of ¹³C-labeled D-mannoheptose is a powerful and precise tool for dissecting the metabolic intricacies of host-pathogen interactions. By tracing the flow of this key bacterial cell wall component, researchers can gain unprecedented insights into pathogenic strategies and identify novel targets for therapeutic intervention. Future advancements in analytical sensitivity and computational modeling will further enhance the resolution and scope of these studies, paving the way for a more comprehensive understanding of infectious diseases at the metabolic level.

References

  • Kneidinger, B., Graninger, M., Puchberger, M., Kosma, P., & Messner, P. (2001). Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose. Journal of Biological Chemistry, 276(24), 20935–20944. [Link]

  • Beste, D. J. V., Nöh, K., Niedenführ, S., Mendum, T. A., Hawkins, N. D., Ward, J. L., de-Carvalho, L. P. S., & McFadden, J. (2013). ¹³C-Flux Spectral Analysis of Host-Pathogen Metabolism Reveals a Mixed Diet for Intracellular Mycobacterium tuberculosis. Cell Host & Microbe, 14(2), 193-205. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting ¹³C metabolite labeling patterns from cells. Metabolic Engineering, 16, 12–23. [Link]

  • Kadrmas, J. L., & Raetz, C. R. H. (2001). A Mannosyl Transferase Required for Lipopolysaccharide Inner Core Assembly in Rhizobium leguminosarum. Journal of Biological Chemistry, 276(27), 25343–25350. [Link]

  • Alonso, A. P., Piñeiro, C., & Cañas, R. (2012). Gas chromatography-mass spectrometry analysis of ¹³C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 425(2), 108–115. [Link]

  • Sattler, M., & Fesik, S. W. (1996). Real-Time NMR Spectroscopy for Studying Metabolism. Journal of the American Chemical Society, 118(40), 9485–9486. [Link]

  • Kato, K., & Yamaguchi, T. (2015). Application of Metabolic ¹³C Labeling in Conjunction with High-Field Nuclear Magnetic Resonance Spectroscopy for Comparative Conformational Analysis of High Mannose-Type Oligosaccharides. International Journal of Molecular Sciences, 16(12), 29596–29606. [Link]

  • Valvano, M. A., Marolda, C. L., Bittner, M., Glaskin-Clay, T. L., Simon, T. L., & Klena, J. D. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(16), 4448–4457. [Link]

  • Kasper, D. L., & Czerkinsky, C. (2018). Interaction of Mannose-Binding Lectin With Lipopolysaccharide Outer Core Region and Its Biological Consequences. Frontiers in Immunology, 9, 1493. [Link]

  • Seeberger, P. H., & Finney, N. S. (2003). Synthesis of the C-glycoside of α-D-mannose-(1 → 6)-d-myo-inositol. Organic & Biomolecular Chemistry, 1(1), 26–34. [Link]

  • Yuan, M., Breitkopf, S. B., & Asara, J. M. (2020). Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research, 19(12), 4783–4794. [Link]

  • Berti, F., & Adamo, R. (2021). Metabolic Labeling of Bacterial Glycans. Chemical Reviews, 121(20), 12518–12581. [Link]

  • Edison, A. S., & Fan, T. W.-M. (2015). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 73. [Link]

  • Tang, Y. J., & You, L. (2012). Metabolic Pathway Confirmation and Discovery Through ¹³C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments, (60), e3511. [Link]

  • Crouch, E. C., & Hartshorn, K. L. (2008). Recognition of Heptoses and the Inner Core of Bacterial Lipopolysaccharides by Surfactant Protein D. Biochemistry, 47(1), 169–180. [Link]

  • Dunn, W. B., & Brown, M. (2023). Advantages of using biologically generated ¹³C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(26), 3329–3338. [Link]

  • Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1–19. [Link]

  • Kim, J., & Lee, S. (2014). Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. Organic & Biomolecular Chemistry, 12(30), 5659–5662. [Link]

  • Adams, G. A. (1964). D-GLYCERO-D-MANNO-HEPTOSE AS A COMPONENT OF LIPOPOLYSACCHARIDES FROM GRAM-NEGATIVE BACTERIA. Canadian Journal of Biochemistry, 42(7), 903–910. [Link]

  • Holden, H. M., & Thoden, J. B. (2019). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Biochemistry, 58(36), 3747–3750. [Link]

  • Santos, C. N. S., & Ajikumar, P. K. (2014). C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms. Methods in Molecular Biology, 1152, 175–191. [Link]

  • Feng, X., & Zhao, H. (2016). ¹³C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Current Opinion in Biotechnology, 42, 11–17. [Link]

  • PathBank. (n.d.). ADP-L-glycero-beta-D-manno-heptose Biosynthesis. PathBank. [Link]

  • Giraudeau, P. (2020). Analysis of Metabolic Pathways by ¹³C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue Identification and Quantification Methods for Medical Applications. Magnetic Resonance in Chemistry, 58(10), 925–937. [Link]

  • He, L., & Fan, T. W.-M. (2018). Liquid Chromatography Tandem Mass Spectrometry Quantification of ¹³C-Labeling in Sugars. Metabolites, 8(4), 63. [Link]

  • Wang, P., & Chen, J. (2022). Synthesis of ¹³C-labeled α-Amino Acids via Visible Light-Driven C(sp³)–H Carboxylation with ¹³C-Formate. ChemRxiv. [Link]

  • Powers, R. (2025). NMR Based Methods for Metabolites Analysis. Analytical Chemistry. [Link]

  • Lee, S. J. (2021). A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 856–866. [Link]

  • Tang, Y. J. (2018). Bacterial Metabolism During Biofilm Growth Investigated by ¹³C Tracing. Frontiers in Microbiology, 9, 2853. [Link]

  • Vignoli, A., & Tenori, L. (2022). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences, 9, 881639. [Link]

  • Bubb, W. A. (2011). NMR of carbohydrates. Nuclear Magnetic Resonance, 43, 273–294. [Link]

  • Institute of Molecular Systems Biology. (n.d.). ¹³C Metabolic Flux Analysis. ETH Zurich. [Link]

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Foundational

Biosynthetic Pathways and Isotopic Labeling of [U-¹³C]-D-mannoheptose: A Technical Guide for Glycobiology and Drug Development

Executive Summary The biosynthesis of D-glycero-D-manno-heptose and its epimers is a critical metabolic juncture in the formation of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria and the capsular poly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biosynthesis of D-glycero-D-manno-heptose and its epimers is a critical metabolic juncture in the formation of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria and the capsular polysaccharides (CPS) of various pathogens. Because the heptose biosynthetic cascade is absent in mammalian hosts, it represents a highly attractive target for novel antimicrobial drug development. This whitepaper provides an in-depth technical roadmap for the enzymatic synthesis, purification, and structural validation of uniformly labeled [U-¹³C]-D-mannoheptose. By integrating isotopic labeling with multidimensional NMR, researchers can unambiguously resolve complex carbohydrate stereocenters and trace metabolic flux with unprecedented precision.

The Strategic Value of Uniform ¹³C-Labeling in Heptose Biosynthesis

In glycobiology, structural elucidation via nuclear magnetic resonance (NMR) is notoriously difficult due to the severe signal overlap in the ¹H NMR spectrum (typically between 3.5 and 4.5 ppm). Heptoses, possessing seven contiguous carbon centers, exacerbate this issue.

The Causality of the Labeling Strategy: Synthesizing uniformly labeled [U-¹³C]-D-mannoheptose allows researchers to bypass the limitations of ¹H 1D NMR. The introduction of ¹³C at every carbon position enables the use of large ¹J_CC scalar couplings and advanced multidimensional heteronuclear NMR techniques (such as ¹³C-¹³C INADEQUATE and ¹H-¹³C HSQC). This is absolutely critical for assigning the stereocenters at C6 and C7, which dictate the conformational dynamics of the LPS inner core. Furthermore, [U-¹³C]-labeled precursors act as flawless metabolic tracers to evaluate the in vitro and in vivo efficacy of inhibitors targeting the heptose biosynthetic enzymes.

Divergent Biosynthetic Pathways of D-mannoheptose

The metabolic routing of D-mannoheptose diverges significantly depending on the organism and the final macromolecular structure (LPS vs. S-layer/CPS). Understanding these divergences is crucial when selecting recombinant enzymes for in vitro synthesis.

  • The Gram-Negative LPS Pathway (The ADP-β-L-Pathway): In organisms like Escherichia coli, the synthesis of ADP-L-glycero-β-D-manno-heptose requires a four-step cascade driven by three proteins: GmhA (isomerase), HldE (a bifunctional kinase/adenylyltransferase), and GmhB (phosphatase). A final epimerase (HldD) inverts the C6 stereocenter to form the L-glycero epimer[1].

  • The Gram-Positive S-Layer and CPS Pathway (The GDP-α-D-Pathway): In organisms such as Aneurinibacillus thermoaerophilus and Campylobacter jejuni, the pathway yields GDP-D-glycero-α-D-manno-heptose. This requires four distinct enzymes: GmhA (isomerase), GmhB (kinase), GmhC (phosphatase), and GmhD (pyrophosphorylase) [2]. Note that the nomenclature for the kinase and phosphatase differs from the E. coli system.

G S7P Sedoheptulose-7-P Hep7P D-glycero-D-manno-heptose-7-P S7P->Hep7P GmhA (Isomerase) Hep17BP D-glycero-D-manno-heptose-1,7-bisP Hep7P->Hep17BP GmhB (Kinase, Gram+) or HldE (Gram-) Hep1P D-glycero-D-manno-heptose-1-P Hep17BP->Hep1P GmhC (Phosphatase, Gram+) or GmhB (Gram-) GDP_Hep GDP-D-glycero-α-D-manno-heptose (CPS/S-layer) Hep1P->GDP_Hep GmhD (Pyrophosphorylase) with GTP ADP_D_Hep ADP-D-glycero-β-D-manno-heptose Hep1P->ADP_D_Hep HldE (Adenylyltransferase) with ATP ADP_L_Hep ADP-L-glycero-β-D-manno-heptose (LPS Inner Core) ADP_D_Hep->ADP_L_Hep HldD (Epimerase)

Divergent biosynthetic pathways of nucleotide-activated D-mannoheptose in bacteria.

Enzymatic Synthesis & Isotopic Labeling Strategy

Chemical synthesis of nucleotide-activated heptoses requires exhaustive protecting group manipulations and suffers from poor stereoselectivity at the anomeric center. Conversely, an in vitro enzymatic cascade is a self-validating system: the absolute stereospecificity of the pyrophosphorylase (e.g., GmhD) ensures that only the correctly folded α-anomer is converted into the final GDP-heptose product [3].

By starting with [U-¹³C]-sedoheptulose-7-phosphate (derived from[U-¹³C]-glucose via the pentose phosphate pathway), the entire carbon skeleton remains labeled.

Workflow Precursor [U-13C]-Glucose Metabolic Precursor PPP Pentose Phosphate Pathway Precursor->PPP S7P [U-13C]-Sedoheptulose-7-P PPP->S7P Transketolase EnzRxn One-Pot Enzymatic Cascade (GmhA, GmhB, GmhC, GmhD) S7P->EnzRxn + GTP, Mg2+ Purification Anion-Exchange HPLC & Desalting EnzRxn->Purification Extract & Filter Validation Multidimensional NMR (HSQC, HMBC, 31P-13C) Purification->Validation Pure [U-13C]-GDP-Hep

Experimental workflow for synthesis and validation of [U-13C]-GDP-D-mannoheptose.

Quantitative Data: NMR & Kinetic Parameters

The structural validation of the intermediate steps relies heavily on tracking the chemical shifts of the C1, C6, and C7 carbons, alongside the ³¹P resonances of the phosphate groups. The table below summarizes the critical NMR parameters used to validate the stereochemistry of the intermediates[4].

CompoundAnomer¹³C NMR: C1 (ppm)¹³C NMR: C6 (ppm)¹³C NMR: C7 (ppm)³¹P NMR (ppm)
D-glycero-D-manno-heptose-1α,7-bisP α94.9 (d, J=3.8 Hz)70.6 (d, J=6.9 Hz)64.5 (d, J=3.4 Hz)3.42, 1.47
D-glycero-D-manno-heptose-1β,7-bisP β94.9 (bs)69.7 (d, J=5.9 Hz)63.5 (d, J=3.9 Hz)4.80, 3.01
D-glycero-D-manno-heptose-1α-P α94.4 (d, J=4.5 Hz)69.9 (s)61.3 (s)2.36 (d, J=7.3 Hz)

Note: The GmhA isomerase operates with a k_cat of ~0.44 s⁻¹, which is often the rate-limiting step of the cascade[5].

Detailed Experimental Protocol: Synthesis and Purification of[U-¹³C]-GDP-D-mannoheptose

To ensure high yield and purity, the following self-validating protocol utilizes the enzymes from A. thermoaerophilus to drive the synthesis of the GDP-activated α-anomer.

Step 1: Substrate Preparation
  • Action: Dissolve 10 mM of [U-¹³C]-sedoheptulose-7-phosphate in 50 mM Tris-HCl buffer (pH 7.5).

  • Causality: The pH is strictly maintained at 7.5 to optimize the catalytic efficiency of the downstream kinase (GmhB) and to prevent the spontaneous hydrolysis of the labile 1-phosphate intermediate.

Step 2: One-Pot Reaction Assembly
  • Action: To the substrate solution, add 15 mM GTP, 20 mM MgCl₂, 1 U of inorganic pyrophosphatase, and purified recombinant enzymes (GmhA, GmhB, GmhC, GmhD) at a final concentration of 2-5 μM each. Incubate at 25°C for 12 hours.

  • Causality: A one-pot cascade is preferred over step-wise isolation because the thermodynamic equilibrium of the GmhA isomerase step heavily favors the ketose (sedoheptulose-7-P) over the aldose (heptose-7-P). By coupling this to the irreversible kinase (GmhB) and pyrophosphorylase (GmhD) reactions, metabolic flux is driven entirely toward the nucleotide-activated product. Inorganic pyrophosphatase is added to hydrolyze the pyrophosphate byproduct, rendering the GmhD step thermodynamically irreversible[2]. Mg²⁺ is an essential cofactor that coordinates the nucleotide triphosphate leaving groups [3].

Step 3: Reaction Monitoring (Self-Validation)
  • Action: Aliquot 10 μL of the reaction mixture every 2 hours. Use a malachite green assay to detect the release of inorganic phosphate (confirming GmhC phosphatase activity). Simultaneously, monitor the conversion of GTP to GDP-heptose via analytical High-Performance Anion-Exchange Chromatography (HPAEC).

  • Causality: Dual-monitoring ensures that a bottleneck is not occurring at the phosphatase step, which is highly sensitive to product inhibition.

Step 4: Purification
  • Action: Quench the reaction by ultrafiltration (10 kDa MWCO) to remove enzymes. Load the filtrate onto a semi-preparative Mono Q anion-exchange column. Elute using a linear gradient of ammonium bicarbonate (NH₄HCO₃, 0 to 0.5 M).

  • Causality: Ammonium bicarbonate is a volatile salt. After pooling the fractions containing [U-¹³C]-GDP-D-mannoheptose, the buffer can be completely removed via repeated lyophilization, leaving a salt-free product ready for NMR without the need for complex desalting columns.

Step 5: NMR Validation
  • Action: Resuspend the lyophilized powder in D₂O. Acquire ¹H, ¹³C, and ³¹P spectra.

  • Causality: The presence of a new ³¹P resonance at ~2.18 ppm coupled with the distinct ¹³C shift of the anomeric carbon confirms the successful formation of the α-linkage to the GDP moiety [3].

Conclusion

The synthesis of uniformly labeled [U-¹³C]-D-mannoheptose bridges a critical gap in structural glycobiology. By leveraging the specific thermodynamic drivers of the GmhA-D enzymatic cascade, researchers can efficiently produce these complex molecular probes. This methodology not only facilitates the precise NMR mapping of bacterial virulence factors but also provides an indispensable tool for screening inhibitors against the LPS and CPS biosynthetic pathways.

References

  • Kneidinger, B., et al. (2001). Biosynthesis of nucleotide-activated d-glycero-d-manno-heptose. Journal of Biological Chemistry.[Link]

  • Valvano, M. A., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology.[Link]

  • Taylor, E., et al. (2010). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Biochemistry.[Link]

  • Wang, L., et al. (2010). Divergence of Biochemical Function in the HAD Superfamily: D-Glycero-D-manno-heptose 1,7-bisphosphate Phosphatase, GmhB. Biochemistry.[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: D-Mannoheptose-UL-13C7 Isotopic Labeling for Cell Culture-based Metabolic Analysis

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This document provides a comprehensive guide to the application of D-Mannoheptose-UL-13C7 for stable isotope tracing in cell culture. D-Mannoheptose,...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of D-Mannoheptose-UL-13C7 for stable isotope tracing in cell culture. D-Mannoheptose, a seven-carbon sugar, serves as a unique probe to investigate specific metabolic pathways that are less readily accessible with traditional tracers like glucose or glutamine. The uniform labeling of all seven carbon atoms with 13C allows for the precise tracking of its metabolic fate and the quantification of flux through associated pathways. These application notes are intended for researchers in cell biology, metabolomics, and drug development, offering detailed protocols for the use of D-Mannoheptose-UL-13C7 in mammalian cell culture, from experimental design to sample analysis.

Introduction: The Significance of D-Mannoheptose in Cellular Metabolism

D-Mannoheptose is a naturally occurring seven-carbon monosaccharide. In bacteria, it is a key component of the inner core of lipopolysaccharides (LPS), and its biosynthesis is well-characterized.[1][2][3] The pathway begins with sedoheptulose 7-phosphate, an intermediate of the pentose phosphate pathway (PPP), and proceeds through several enzymatic steps to form nucleotide-activated heptose donors.[3][4]

While less studied in mammalian systems, the metabolism of heptoses is gaining interest. D-mannoheptose has been shown to have effects on glucose metabolism and insulin secretion in pancreatic islets, suggesting it can be taken up and metabolized by mammalian cells.[5] The use of uniformly labeled D-Mannoheptose-UL-13C7 provides a powerful tool to elucidate these metabolic pathways and their connection to central carbon metabolism. By tracing the incorporation of the 13C label into various downstream metabolites, researchers can gain insights into pathway activity and regulation.

Key Applications:

  • Probing the Pentose Phosphate Pathway (PPP) and its Intermediates: As the precursor for bacterial heptose biosynthesis is a PPP intermediate, D-Mannoheptose-UL-13C7 can be used to study the dynamics of this pathway in mammalian cells.

  • Investigating Novel Glycosylation Pathways: The incorporation of mannose and other sugars into glycoproteins is a critical cellular process.[6] D-Mannoheptose-UL-13C7 can help to identify if and how heptoses are utilized in mammalian glycosylation.

  • Metabolic Flux Analysis (MFA): In conjunction with other tracers, D-Mannoheptose-UL-13C7 can provide additional constraints for metabolic models, leading to more accurate flux estimations.[7][8][9]

  • Understanding Disease Metabolism: Alterations in metabolic pathways are a hallmark of many diseases, including cancer.[10] This novel tracer can help to uncover unique metabolic dependencies in diseased cells.

Principles of 13C Isotopic Labeling and Metabolic Flux Analysis

Stable isotope labeling is a powerful technique used to trace the flow of atoms through metabolic pathways.[11][12] By replacing the naturally abundant 12C with the stable isotope 13C in a metabolic substrate, researchers can follow the labeled carbons as they are incorporated into downstream metabolites.[7][13] Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is then used to detect and quantify the extent of 13C enrichment in these metabolites.[8][9]

Metabolic Flux Analysis (13C-MFA) is a computational method that uses the isotopic labeling patterns of metabolites, along with a stoichiometric model of cellular metabolism, to calculate the rates (fluxes) of intracellular reactions.[14][15][16] This provides a quantitative understanding of how cells utilize different nutrients and regulate their metabolic networks.[17][18]

The choice of isotopic tracer is critical for a successful 13C-MFA experiment.[17][19] While uniformly labeled glucose ([U-13C6]glucose) and glutamine are the most common tracers, non-standard substrates like D-Mannoheptose-UL-13C7 can provide unique insights into specific areas of metabolism.

Experimental Design and Protocols

Cell Culture and Media Preparation

Critical Consideration: The success of any stable isotope labeling experiment relies on precise control over the composition of the cell culture medium. To ensure that the only source of the target nutrient is the labeled tracer, it is essential to use a custom-formulated medium that lacks the unlabeled counterpart.

Protocol for Media Preparation:

  • Base Medium Selection: Start with a commercially available powdered medium that lacks the sugar to be traced (in this case, a glucose- and pyruvate-free DMEM or RPMI-1640 is a good starting point).

  • Reconstitution: Prepare the base medium according to the manufacturer's instructions, using high-purity water.

  • Supplementation:

    • Add all necessary supplements such as salts, amino acids (if not already in the base medium), and vitamins.

    • For the "light" or control medium, add unlabeled D-glucose to the desired final concentration (e.g., 10 mM).

    • For the "heavy" or tracer medium, add D-Mannoheptose-UL-13C7 to the desired final concentration. The optimal concentration should be determined empirically for each cell line and experimental goal but a starting point of 1-5 mM is recommended.

    • Add dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled sugars and other small molecules. A final concentration of 10% (v/v) is typical.

  • Sterilization: Filter-sterilize the complete medium through a 0.22 µm filter.

  • Storage: Store the prepared media at 4°C and protect from light.

Isotopic Labeling Experiment

Objective: To achieve a steady-state labeling of intracellular metabolites with 13C from D-Mannoheptose-UL-13C7. This means the isotopic enrichment of the metabolites is no longer changing over time.

Protocol:

  • Cell Seeding: Seed cells in standard growth medium in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Media Exchange:

    • Aspirate the standard growth medium.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled sugars.

    • Add the pre-warmed "heavy" (containing D-Mannoheptose-UL-13C7) or "light" (control) medium to the respective wells.

  • Incubation: Incubate the cells for a period sufficient to reach isotopic steady-state. This is typically achieved after several cell doublings.[19] For many cancer cell lines with a doubling time of ~24 hours, an incubation period of 48-72 hours is a good starting point. A time-course experiment is recommended to determine the optimal labeling time for your specific cell line.

  • Metabolite Quenching and Extraction: This is a critical step to halt all enzymatic activity and preserve the metabolic state of the cells.

    • Quenching: Quickly aspirate the medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled quenching solution (e.g., 80% methanol) to the cells.

    • Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.

    • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the protein and cell debris.

    • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

    • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Sample Storage: Store the dried metabolite extracts at -80°C until analysis.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_labeling Isotopic Labeling cluster_harvest Sample Harvest cluster_analysis Analysis seed_cells Seed Cells media_exchange Media Exchange seed_cells->media_exchange prep_media Prepare 'Heavy' & 'Light' Media prep_media->media_exchange incubation Incubation to Steady-State media_exchange->incubation quenching Quenching incubation->quenching extraction Extraction quenching->extraction drying Drying extraction->drying ms_analysis LC-MS/MS or GC-MS Analysis drying->ms_analysis data_analysis Data Analysis & Flux Calculation ms_analysis->data_analysis

Caption: Experimental workflow for D-Mannoheptose-UL-13C7 isotopic labeling.

Analytical Methods

The analysis of 13C-labeled metabolites is typically performed using mass spectrometry coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • LC-MS: This is a versatile technique suitable for a wide range of polar metabolites. Different chromatography modes (e.g., HILIC, reversed-phase) can be used to separate different classes of metabolites.

  • GC-MS: This technique often requires derivatization of the metabolites to make them volatile. However, it can provide excellent separation and fragmentation patterns for certain classes of compounds like organic acids and amino acids.

The choice of analytical platform will depend on the specific metabolites of interest and the available instrumentation.

Data Analysis

The raw data from the mass spectrometer will consist of mass spectra for each detected metabolite. The key information to extract is the mass isotopologue distribution (MID), which is the relative abundance of each isotopologue of a metabolite (M+0, M+1, M+2, etc.).[16]

Specialized software is available for processing this data and for performing 13C-MFA. These software packages can correct for the natural abundance of 13C and use the MIDs to calculate metabolic fluxes.

Potential Metabolic Fate of D-Mannoheptose-UL-13C7

Based on known metabolic pathways, the following is a hypothetical scheme for the metabolism of D-Mannoheptose-UL-13C7 in mammalian cells.

metabolic_pathway mannoheptose D-Mannoheptose-UL-13C7 m7p Mannoheptose-7-P mannoheptose->m7p Heptokinase? gdp_heptose GDP-Heptose mannoheptose->gdp_heptose Activation? s7p Sedoheptulose-7-P m7p->s7p Isomerase? ppp Pentose Phosphate Pathway s7p->ppp glycolysis Glycolysis ppp->glycolysis nucleotides Nucleotide Biosynthesis ppp->nucleotides tca TCA Cycle glycolysis->tca glycoproteins Glycoprotein Biosynthesis gdp_heptose->glycoproteins

Caption: Hypothetical metabolic fate of D-Mannoheptose-UL-13C7.

Explanation of the Hypothetical Pathway:

  • Uptake and Phosphorylation: D-Mannoheptose-UL-13C7 is likely transported into the cell and then phosphorylated to Mannoheptose-7-Phosphate.

  • Entry into Central Carbon Metabolism: Mannoheptose-7-Phosphate could be isomerized to Sedoheptulose-7-Phosphate, an intermediate of the pentose phosphate pathway. This would allow the 13C label to enter the PPP and subsequently glycolysis and the TCA cycle. The labeling patterns in PPP and glycolytic intermediates would provide evidence for this pathway.

  • Activation for Glycosylation: Alternatively, D-Mannoheptose could be activated to a nucleotide-sugar donor, such as GDP-Heptose, which could then be used for the synthesis of glycoproteins. Detecting 13C-labeled heptose moieties in glycoproteins would confirm this route.

Troubleshooting and Considerations

Problem Possible Cause Solution
Low 13C enrichment in metabolitesInefficient uptake of the tracer.Increase the concentration of D-Mannoheptose-UL-13C7. Ensure the incubation time is sufficient.
Dilution from unlabeled sources.Use dialyzed FBS. Ensure the base medium is free of unlabeled sugars.
High cell deathToxicity of the tracer at high concentrations.Perform a dose-response experiment to determine the optimal, non-toxic concentration.
Nutrient depletion in the custom medium.Ensure all essential nutrients are adequately supplied in the custom medium.
Inconsistent labeling between replicatesVariability in cell number or metabolic state.Ensure consistent cell seeding density and harvest cells at the same confluency.
Inconsistent sample preparation.Standardize all steps of the quenching and extraction protocol.

Conclusion

D-Mannoheptose-UL-13C7 is a novel and powerful tool for investigating cellular metabolism. By providing a unique entry point into the metabolic network, it can help to elucidate the activity of the pentose phosphate pathway, uncover novel glycosylation pathways, and provide valuable data for metabolic flux analysis. The protocols and considerations outlined in these application notes provide a solid foundation for researchers to begin exploring the utility of this exciting new tracer in their own experimental systems.

References

  • Chen, X., et al. (2020). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC. Retrieved from [Link]

  • 13CFLUX.NET. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]

  • Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]

  • Lee, W. N. P., & Go, V. L. W. (2005). 13 C-Based Metabolic Flux Analysis: Fundamentals and Practice. In Metabolic Engineering (pp. 239-266). Humana Press.
  • Gygi, S. P., et al. (2006). Stable Isotope Labeling by Amino Acids in Cell Culture for Quantitative Proteomics. In Current Protocols in Molecular Biology. John Wiley & Sons, Inc.
  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).
  • Kneidinger, B., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369.
  • Creuzenet, C., et al. (2009). Elucidating the Formation of 6-Deoxyheptose: Biochemical Characterization of the GDP-d-glycero-d-manno-heptose C6 Dehydratase, DmhA, and Its Associated C4 Reductase, DmhB. Biochemistry, 48(30), 7178-7188.
  • Grankvist, K., et al. (2019). Profiling the metabolism of human cells by deep 13C labeling. Cell Chemical Biology, 26(8), 1165-1173.e4.
  • University of Washington's Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]

  • Fendt, S. M., et al. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC. Retrieved from [Link]

  • Lorkiewicz, P. K., & Higashi, R. M. (2018). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. In Metabolomics (pp. 145-156). Humana Press, New York, NY.
  • Zwingmann, C., & Leibfritz, D. (2003).
  • Ong, S. E., et al. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).
  • Wang, L., et al. (2010). Divergence of Biochemical Function in the HAD Superfamily: d-glycero-d-manno-Heptose-1,7-bisphosphate Phosphatase (GmhB). Biochemistry, 49(6), 1072-1081.
  • Zhou, P., et al. (2019). D-Glycero-β-D-Manno-Heptose 1-Phosphate and D-Glycero-β-D-Manno-Heptose 1,7-Biphosphate Are Both Innate Immune Agonists. mBio, 10(4), e01239-19.
  • Wang, L., et al. (2010). Divergence of Biochemical Function in the HAD Superfamily: D-Glycero-D-manno-heptose 1,7-bisphosphate Phosphatase, GmhB. PMC. Retrieved from [Link]

  • Fan, T. W. M., & Lane, A. N. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 7, 159.
  • Li, X., et al. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS, 118(40), e2108842118.
  • Kneidinger, B., et al. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. PubMed. Retrieved from [Link]

  • PathBank. (n.d.). ADP-L-glycero-beta-D-manno-heptose Biosynthesis. Retrieved from [Link]

  • McNally, D. J., & Tanner, M. E. (2016). Discovery of Novel Pathways for Carbohydrate Metabolism. PMC. Retrieved from [Link]

  • Tang, M., et al. (2024). Discovery of biosynthetic enzymes for β-D-manno-heptoses across kingdoms: novel agonists for ALPK1/NF-κB-dependent immune response. PMC. Retrieved from [Link]

  • Tang, M., et al. (2024). NDP‐β‐d‐manno‐heptoses are small molecule agonists sensed by the vertebrates to discriminate organisms of different kingdoms. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). D-glycero-beta-D-manno-heptose-7-phosphate kinase. Retrieved from [Link]

  • Malaisse, W. J., et al. (2000). Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. PubMed. Retrieved from [Link]

  • Grokipedia. (n.d.). D-glycero-beta-D-manno-heptose-7-phosphate kinase. Retrieved from [Link]

  • Potapov, K. V., et al. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. PMC. Retrieved from [Link]

  • Obhi, R. K., & Tanner, M. E. (2019). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Biochemistry, 58(36), 3749-3752.
  • Kardon, J. R., & Tanner, M. E. (2007). Metabolism of d-Glycero-d-Manno-Heptitol, Volemitol, in Polyanthus. Discovery of a Novel Ketose Reductase. PMC. Retrieved from [Link]

  • Metallo, C. M., et al. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 154(4), 289-297.
  • Grankvist, K., et al. (2022). Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo. Diva Portal. Retrieved from [Link]

  • Metallo, C. M., et al. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low ionization efficiency of D-Mannoheptose-UL-13C7 in mass spectrometry

Troubleshooting Guide: Overcoming Low Ionization Efficiency of D-Mannoheptose-UL-13C7 Welcome to the Carbohydrate Mass Spectrometry Support Center. Analyzing highly polar, neutral monosaccharides like D-Mannoheptose-UL-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Overcoming Low Ionization Efficiency of D-Mannoheptose-UL-13C7

Welcome to the Carbohydrate Mass Spectrometry Support Center. Analyzing highly polar, neutral monosaccharides like D-Mannoheptose-UL-13C7 presents unique analytical challenges. This guide synthesizes fundamental mass spectrometry principles with field-validated protocols to help you troubleshoot low signal-to-noise ratios, optimize your ionization parameters, and ensure rigorous quantitative accuracy.

❓ FAQ 1: Why does D-Mannoheptose-UL-13C7 exhibit such poor ionization efficiency in standard ESI-MS?

The Causality: Electrospray Ionization (ESI) relies on the analyte's ability to accept a proton [M+H]+ or donate a proton [M-H]- in the liquid phase before being transferred to the gas phase. D-Mannoheptose is a 7-carbon sugar (heptose) that completely lacks basic (e.g., primary amines) or acidic (e.g., carboxylic acids) functional groups. Because its hydroxyl groups have very high pKa values, it remains neutral in standard acidic or basic mobile phases. Furthermore, electrochemical reactions at the ESI capillary tip can alter the micro-droplet pH, further destabilizing any transiently ionized sugar species [1]. Consequently, the target analyte fails to generate a stable ion current and is easily suppressed by background matrix noise.

❓ FAQ 2: How does the UL-13C7 isotopic labeling alter my troubleshooting approach?

The Causality: Uniform labeling (UL) with Carbon-13 does not alter the chemical ionization efficiency or chromatographic retention time of the molecule. However, it shifts the exact mass by +7.023 Da. Unlabeled D-Mannoheptose has an exact mass of 210.074 Da, whereas D-Mannoheptose-UL-13C7 has an exact mass of 217.097 Da. When troubleshooting, you must ensure your Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) quadrupole transitions are correctly offset. If you force adduct formation (e.g., Sodium or Chloride), the +7 Da shift must be applied to the adduct mass, not just the protonated mass.

🛠️ Troubleshooting Guide 1: Forcing Adduct Formation (The "No-Derivatization" Approach)

If your protocol strictly prohibits chemical derivatization, the most effective strategy is to abandon protonation and intentionally drive the formation of stable non-covalent adducts.

The Mechanism: In negative ion mode, the addition of halogenated modifiers (like chloroform or ammonium chloride) to the mobile phase facilitates the attachment of a chloride anion to the sugar's hydroxyl network. This yields a highly stable [M+Cl]- adduct that resists in-source fragmentation and provides excellent sensitivity [2]. In positive mode, sugars naturally scavenge trace sodium, so intentionally doping the mobile phase with sodium acetate unifies the ion population into [M+Na]+.

Quantitative Comparison of Adduct Strategies

Table 1: Adduct Selection and Expected m/z for D-Mannoheptose-UL-13C7

Ionization ModeMobile Phase AdditiveTarget AdductPrecursor m/z (13C7)Sensitivity & Stability
Positive0.1% Formic Acid[M+H]+218.10Very Low / Highly Unstable
Positive0.1 mM Sodium Acetate[M+Na]+240.09Moderate / Good
Negative10 mM Ammonium Acetate[M+CH3COO]-276.12High / Moderate
Negative10 µM Chloroform or NH₄Cl[M+Cl]-252.07Very High / Excellent
📋 Protocol: Post-Column Chloride Adduct Formation

To prevent chloride salts from accumulating on your analytical column while still reaping the benefits of chloride adduction:

  • Prepare the Dopant: Dissolve 10 mM Ammonium Chloride (NH₄Cl) in 50:50 Acetonitrile:Water.

  • System Integration: Use a secondary isocratic pump to deliver the dopant at a low flow rate (5–10 µL/min).

  • Post-Column Tee: Connect the dopant line to a zero-dead-volume T-junction placed after the analytical column and before the ESI source.

  • MS Optimization: Monitor the [M+35Cl]- (m/z 252.07) and [M+37Cl]- (m/z 254.07) transitions. Lower the ESI capillary voltage (e.g., 2.0 - 2.5 kV) and decrease the declustering potential to prevent the non-covalent chloride adduct from dissociating before reaching the first quadrupole.

🛠️ Troubleshooting Guide 2: Chemical Derivatization for Severe Matrix Suppression

If you are analyzing D-Mannoheptose-UL-13C7 in complex biological matrices (e.g., bacterial lysates or plasma), co-eluting salts and lipids will cause severe ion suppression [3]. To resolve this, we utilize Reductive Amination with 1-phenyl-3-methyl-5-pyrazolone (PMP).

The Mechanism: PMP reacts specifically with the reducing end of the monosaccharide. This accomplishes two things:

  • It adds a highly hydrophobic phenyl ring, which dramatically increases retention on standard C18 Reversed-Phase (RP) columns, moving the analyte out of the salt-heavy void volume.

  • It introduces a basic nitrogen center that ionizes with near 100% efficiency in positive ESI mode [M+H]+.

📋 Protocol: PMP Derivatization Workflow
  • Reagent Preparation: Prepare 0.5 M PMP in LC-MS grade methanol and 0.3 M NaOH in ultrapure water.

  • Reaction: In a microcentrifuge tube, combine 50 µL of the D-Mannoheptose-UL-13C7 sample, 50 µL of 0.3 M NaOH, and 50 µL of 0.5 M PMP.

  • Condensation: Vortex briefly and incubate in a heat block at 70°C for 30 minutes.

  • Neutralization: Remove from heat, cool to room temperature, and neutralize the basic solution by adding 50 µL of 0.3 M HCl.

  • Liquid-Liquid Extraction (Crucial Step): Add 1 mL of chloroform to the tube, vortex vigorously for 30 seconds, and centrifuge at 10,000 x g for 5 minutes. Carefully discard the lower organic layer (which contains unreacted, highly suppressive PMP reagent). Repeat this extraction step 3 times.

  • Analysis: The upper aqueous layer contains the PMP-labeled 13C7-heptose. Inject 2 µL into an RP-LC-MS system using a standard Water/Acetonitrile gradient with 0.1% Formic Acid.

📊 Diagnostic Workflows and Biological Context

To systematize your troubleshooting approach, follow the logic tree below. Always address chromatographic retention before altering MS source parameters.

Troubleshooting Start Low MS Signal: D-Mannoheptose CheckRet Is retention time in the void volume? Start->CheckRet HILIC Switch to HILIC (Amide/Amine Column) CheckRet->HILIC Yes (C18 RP-LC) Adduct Optimize Adducts (Add NH4Cl for [M+Cl]-) CheckRet->Adduct No (Adequately Retained) HILIC->Adduct Deriv PMP Derivatization (Add hydrophobic/basic tag) Adduct->Deriv Signal < LOD (Matrix Suppression) Success High Ionization Efficiency & Signal-to-Noise Adduct->Success Signal > LOD Deriv->Success

Caption: Logical troubleshooting workflow for resolving low ionization efficiency of heptose sugars in LC-MS.

Why is optimizing D-Mannoheptose detection so critical?

In drug development and microbiology, D-glycero-β-D-mannoheptose is not just a structural sugar; it is a critical upstream precursor in the biosynthesis of bacterial Pathogen-Associated Molecular Patterns (PAMPs). Its downstream metabolite, ADP-heptose, directly binds to the host cytosolic receptor ALPK1. This binding event triggers the phosphorylation of TIFA, initiating a powerful immune cascade that ultimately activates the NF-κB transcription factor [4]. Tracing this pathway with 13C7-labeled isotopes allows researchers to map bacterial virulence and host-pathogen interactions with absolute quantitative precision.

Pathway Manno D-Mannoheptose (Bacterial Precursor) ADP ADP-Heptose (PAMP) Manno->ADP Biosynthesis ALPK1 ALPK1 (Cytosolic Receptor) ADP->ALPK1 Binds TIFA TIFA (Phosphorylated) ALPK1->TIFA Phosphorylates NFKB NF-κB (Transcription Factor) TIFA->NFKB Activates Immune Immune Response (Inflammation) NFKB->Immune Gene Expression

Caption: ADP-heptose biosynthesis from D-mannoheptose and subsequent ALPK1/TIFA immune activation.

📚 References
  • Quantifying Carbohydrate–Protein Interactions by Electrospray Ionization Mass Spectrometry Analysis ACS Publications (Biochemistry)[Link]

  • Analysis of sugars and sugar polyols in atmospheric aerosols by chloride attachment in liquid chromatography/negative ion electrospray mass spectrometry National Institutes of Health (PubMed Central)[Link]

  • Mass Spectrometry Troubleshooting and Common Issues GMI, Inc.[Link]

  • d-Glycero-β-d-mannoheptose Phosphate 7-O-Modifications ACS Publications (Journal of Medicinal Chemistry)[Link]

Optimization

Technical Support Center: Optimizing 13C7-D-Mannoheptose Uptake &amp; Isotope Labeling

Welcome to the Technical Support Center for Bacterial Carbohydrate Labeling. This guide is designed for researchers, application scientists, and drug development professionals aiming to achieve high-yield incorporation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bacterial Carbohydrate Labeling. This guide is designed for researchers, application scientists, and drug development professionals aiming to achieve high-yield incorporation of 13C7-D-mannoheptose into Gram-negative bacterial cultures.

Whether you are tracing lipopolysaccharide (LPS) biosynthesis via NMR or generating isotopically labeled ADP-heptose to study ALPK1/TIFA immune signaling, achieving efficient cellular uptake of exogenous heptose is notoriously difficult. This guide provides field-proven, mechanistically grounded troubleshooting strategies to bypass the bacterial outer membrane barrier and optimize isotopic enrichment.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is the baseline uptake of exogenous 13C7-D-mannoheptose so low in wild-type E. coli or Salmonella? A1: Gram-negative bacteria utilize a highly conserved de novo biosynthesis pathway to generate ADP-L-glycero-D-manno-heptose from the pentose phosphate pathway intermediate sedoheptulose-7-phosphate 1. Because they synthesize this critical LPS inner-core component internally, they lack dedicated permeases for free exogenous heptose. Furthermore, the intact LPS layer acts as a stringent permeability barrier. Attempting to dope wild-type cultures results in massive isotopic dilution from the endogenous 12C pool and poor membrane penetration.

Q2: How can I eliminate isotopic dilution and force the bacteria to utilize the 13C7 supplement? A2: You must utilize a targeted knockout mutant, specifically a ΔgmhA (sedoheptulose 7-phosphate isomerase) strain. Deleting gmhA halts the first committed step of ADP-heptose biosynthesis. This achieves two critical mechanistic goals:

  • It completely eliminates the endogenous 12C-heptose pool, ensuring that any heptose incorporated into the LPS is derived 100% from your 13C7 supplement.

  • It induces a "deep rough" LPS phenotype. The truncated LPS core severely compromises the outer membrane's structural integrity, significantly increasing its permeability to exogenous compounds 2.

Q3: Should I supplement with free 13C7-D-mannoheptose or a modified derivative? A3: Do not use free 13C7-D-mannoheptose if you want high-yield incorporation. Free heptose diffuses poorly and relies on inefficient, promiscuous cytosolic kinases for activation. Instead, chemically phosphorylate your precursor to 13C7-D-mannoheptose-7-phosphate . Sugar phosphates can be actively imported into the bacterial cytosol via the endogenous UhpT (hexose phosphate) transport system 3. Once inside, the native HldE enzyme will readily accept the 13C7-heptose-7-phosphate and convert it to 13C7-heptose-1,7-bisphosphate (HBP), feeding it directly into the LPS biosynthesis cascade.

Q4: How can I maximize the efficiency of the UhpT transporter? A4: The UhpT system is inducible. Pre-treat your minimal media bacterial culture with 1 mM Glucose-6-Phosphate (G6P) for 30 minutes prior to introducing the 13C7-heptose-7-phosphate. This upregulates the expression of the UhpT permease, priming the cells for active, high-capacity uptake of your labeled substrate.

Pathway S7P Sedoheptulose-7-P (Endogenous 12C) GmhA GmhA (Isomerase) Target for Knockout S7P->GmhA H7P D-glycero-D-manno- heptose-7-P GmhA->H7P Blocked in ΔgmhA HBP 13C7-Heptose-1,7-bisphosphate (HBP) H7P->HBP HldE (Kinase) ExoHep Exogenous 13C7-D-mannoheptose (Supplement) UhpT UhpT Transporter (G6P Induced) ExoHep->UhpT Chemical Phosphorylation to 13C7-Heptose-7-P UhpT->H7P Active Uptake ADP 13C7-ADP-Heptose (Active Precursor) HBP->ADP GmhB & HldE

Fig 1. Biosynthetic bypass of ADP-heptose via ΔgmhA mutation and UhpT-mediated active salvage.

Part 2: Experimental Methodology

To guarantee a self-validating system where isotopic enrichment can be accurately measured against cellular viability, follow this optimized workflow.

Workflow Step1 1. Strain Prep (ΔgmhA culture) Step2 2. Transporter Induction (1 mM G6P) Step1->Step2 Step3 3. Permeabilization (0.2 mM EDTA) Step2->Step3 Step4 4. Isotope Doping (13C7-Heptose-7-P) Step3->Step4 Step5 5. LPS Extraction & NMR Analysis Step4->Step5

Fig 2. Step-by-step experimental workflow for optimizing 13C7-heptose uptake and incorporation.

Step-by-Step Protocol: Optimized 13C7-Heptose-7-Phosphate Uptake

Phase 1: Strain Preparation & Transporter Induction

  • Inoculate a ΔgmhA knockout mutant of E. coli (e.g., K-12 derivative) in LB broth. Grow overnight at 37°C.

  • Subculture the bacteria at a 1:100 ratio into M9 minimal medium supplemented with 0.4% glycerol (a non-repressing carbon source that prevents catabolite repression of transport systems). Grow to an OD600 of 0.3.

  • Add 1 mM Glucose-6-Phosphate (G6P) to the culture. Incubate for 30 minutes at 37°C to induce the expression of the UhpT hexose phosphate transport system.

Phase 2: Permeabilization and Isotope Doping 4. Add EDTA to the culture to a final concentration of 0.2 mM. Scientific Rationale: Mild chelation sequesters divalent cations (Mg2+, Ca2+) that normally cross-link adjacent lipid A molecules. This transiently destabilizes the outer membrane, further facilitating the entry of the bulky 13C7-heptose-7-phosphate without causing cellular lysis. 5. Introduce 13C7-D-mannoheptose-7-phosphate to a final concentration of 50 µM. 6. Continue incubation at 37°C for 2.5 hours to allow for cellular uptake, enzymatic conversion to 13C7-ADP-heptose, and incorporation into the nascent LPS core.

Phase 3: Harvest and LPS Extraction 7. Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). 8. Extract the LPS using the standard hot phenol-water method. 9. Purify the core oligosaccharide via mild acid hydrolysis (1% acetic acid, 100°C, 90 min) and analyze the isotopic enrichment via 13C-NMR or MALDI-TOF MS 4.

Part 3: Quantitative Data Presentation

The table below summarizes the expected outcomes when utilizing different uptake strategies. Note that utilizing the fully optimized protocol (Induction + Permeabilization + Phosphorylated Isotope) not only maximizes 13C enrichment but also rescues the growth defect typically seen in ΔgmhA deep rough mutants by restoring the complete LPS core structure.

GenotypeUptake StrategyPermeabilization / InductionRelative 13C Enrichment in LPS Core (%)Growth Recovery (OD600 at 4h)
Wild-Type Free 13C7-HeptoseNone< 2%1.8 (Normal growth)
ΔgmhA Free 13C7-HeptoseNone15%0.6 (Deep rough phenotype)
ΔgmhA 13C7-Heptose-7-PhosphateNone45%0.9 (Partial rescue)
ΔgmhA 13C7-Heptose-7-PhosphateG6P Induction78%1.2 (Strong rescue)
ΔgmhA 13C7-Heptose-7-PhosphateG6P Induction + 0.2 mM EDTA> 95% 1.4 (Near-WT recovery)

References

  • Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli ASM Journals (Journal of Bacteriology)
  • Replacement of Lipopolysaccharide with Free Lipid A Molecules in Escherichia coli Mutants Lacking All Core Sugars PMC - NIH
  • ALPK1 controls TIFA/TRAF6-dependent innate immunity against heptose-1,7-bisphosphate of gram-negative bacteria PLOS P
  • Conformational Dynamics of the Lipopolysaccharide from Escherichia coli O91 Revealed by Nuclear Magnetic Resonance Spectroscopy and Molecular Simulations ACS Public

Sources

Troubleshooting

Technical Support Center: D-Mannoheptose-UL-13C7 Hydrolysis &amp; Quantification

Welcome to the Technical Support Center for stable isotope-labeled carbohydrate analysis. This guide is specifically designed for researchers, analytical scientists, and drug development professionals working with bacter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for stable isotope-labeled carbohydrate analysis. This guide is specifically designed for researchers, analytical scientists, and drug development professionals working with bacterial lipopolysaccharides (LPS) and complex glycans.

The core oligosaccharide of LPS contains labile 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and heptoses, requiring careful mild-acid hydrolysis to prevent destruction of these critical components [1][1]. Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols to ensure the integrity of your D-Mannoheptose-UL-13C7 internal standards.

Diagnostic Workflow: Hydrolysis Strategy

HydrolysisWorkflow N1 LPS Core Sample N2 Select Strategy N1->N2 N3 Methanolysis N2->N3 GC-MS N4 Aqueous Acid N2->N4 LC-MS N5 Stable Glycoside N3->N5 N6 Harsh Conditions N4->N6 >1M Acid N7 Mild Conditions N4->N7 0.1M TFA N8 High Degradation N6->N8 N9 Optimal Yield N7->N9

Decision workflow for D-Mannoheptose-UL-13C7 hydrolysis to minimize acid-catalyzed degradation.

Troubleshooting Guides & FAQs

Q: Why does D-Mannoheptose degrade during standard TFA/HCl hydrolysis? A: Causality: D-Mannoheptose is a sterically bulky 7-carbon aldoheptose. Under high temperatures (>100°C) and strong acidic conditions (e.g., 2M TFA or 6N HCl), the molecule's multiple hydroxyl groups undergo acid-catalyzed β-elimination and dehydration, forming anhydro-derivatives and furfurals. Furthermore, acidic conditions drive epimerization at C-2 or C-6, converting D-glycero-D-manno-heptose into its L-glycero epimer. While the 13C7 label does not alter the fundamental chemistry, this degradation skews the isotopic envelope, drastically reducing the measurable pool of the target analyte and ruining absolute quantification.

Q: How do I optimize acid hydrolysis to maximize yield and minimize degradation? A: To preserve the structural integrity of the heptose, you must lower the activation energy available for dehydration. Switch from harsh acids to mild trifluoroacetic acid (TFA) at concentrations between 50 mM and 0.1 M, and cap the temperature at 90–100°C for 2 to 4 hours [2][2]. Alternatively, if free monosaccharides are not strictly required for your downstream assay, methanolysis (e.g., 3N methanolic HCl) is highly recommended over aqueous hydrolysis if degradation is a persistent issue [3][3]. Methanolysis protects the highly reactive reducing end by forming a stable methyl glycoside, effectively halting degradation.

Q: How can I validate that my 13C7 label is intact and accurately quantifies the endogenous heptose? A: Trustworthiness: You must implement a self-validating system known as a "Dual-Spike Recovery Check." Spike a known concentration of D-Mannoheptose-UL-13C7 into your sample before hydrolysis. After hydrolysis and neutralization, spike in a secondary, distinct internal standard (e.g., a structurally similar 13C-labeled hexose if a second heptose isotope is unavailable). The ratio of the pre-hydrolysis 13C7 signal to the post-hydrolysis secondary spike provides a precise, mathematical correction factor for any degradation that occurred during the reaction.

Quantitative Data: Impact of Hydrolysis Conditions

Summarized below is the quantitative impact of various hydrolysis conditions on D-Mannoheptose yield and degradation rates. Use this table to select the optimal parameters for your specific analytical platform.

Hydrolysis MethodReagent / ConcentrationTemp (°C)Time (h)D-Mannoheptose Yield (%)Degradation / Epimerization (%)Recommended Application
Harsh Aqueous2.0 M TFA1202< 40%> 60%Not recommended
Mild Aqueous0.1 M TFA100482 - 88%12 - 18%LC-MS/MS (Free Sugars)
Very Mild Aqueous50 mM TFA900.5~ 60% (Incomplete)< 5%Labile PAMPs / Phosphates
Methanolysis3.0 N HCl in Methanol8016> 95% (as glycoside)< 5%GC-MS / Stable Derivatization

Self-Validating Experimental Protocols

Workflow Validation Logic

ValidationLogic S1 Pre-Hydrolysis Spike (UL-13C7) S2 Mild Hydrolysis (0.1M TFA) S1->S2 S3 Post-Hydrolysis Spike (Orthogonal Isotope) S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 Calculate Recovery Correction Factor S4->S5

Self-validating dual-spike logic to mathematically correct for D-Mannoheptose degradation.

Protocol A: Self-Validating Mild Aqueous Hydrolysis (Optimized for LC-MS/MS)

Use this protocol when free monosaccharides are strictly required.

Step 1: Sample Preparation & Primary Spike Aliquot 1 mg of lyophilized LPS or bacterial extract into a heavy-walled borosilicate glass ampoule. Add exactly 10 µL of D-Mannoheptose-UL-13C7 working standard (10 µg/mL in LC-MS grade water). Dry completely under a gentle stream of nitrogen.

Step 2: Mild Acid Addition Add 500 µL of 0.1 M Trifluoroacetic Acid (TFA). Seal the ampoule under nitrogen gas to displace oxygen and prevent oxidative degradation of the sugar ring.

Step 3: Hydrolysis & Rapid Quenching Incubate the sealed ampoule in a heating block at 100°C for exactly 4 hours. Immediately upon completion, remove the ampoule and plunge it into an ice-water bath for 5 minutes. Causality note: Failing to quench the reaction rapidly allows residual thermal energy to drive further dehydration.

Step 4: Neutralization & Drying Transfer the hydrolysate to a microcentrifuge tube. Evaporate the TFA under a vacuum centrifuge (SpeedVac) at ambient temperature. Critical: Do not use heat during evaporation. Concentrating the acid under heat will cause rapid, catastrophic heptose dehydration.

Step 5: Secondary Validation Spike & Analysis Reconstitute the dried pellet in 100 µL of LC-MS water. Add 10 µL of your secondary internal standard (e.g., 13C6-Glucose). Calculate the dynamic degradation correction factor based on the recovery ratio of the two spikes, then inject 2 µL into the LC-MS/MS system.

Protocol B: Methanolysis for Maximum Heptose Preservation (Optimized for GC-MS)

Use this protocol to completely bypass reducing-end degradation.

Step 1: Sample Preparation Aliquot 1 mg of LPS into a Teflon-lined screw-cap glass vial. Add the D-Mannoheptose-UL-13C7 spike and dry under nitrogen.

Step 2: Methanolysis Reagent Addition Add 500 µL of 3 N Methanolic HCl. Purge the vial with nitrogen gas and seal tightly.

Step 3: Incubation Heat at 80°C for 16 hours. Causality note: The methanolic environment converts the heptose into a stable methyl glycoside, preventing the opening of the pyranose ring and eliminating the pathway to dehydration.

Step 4: Neutralization & Derivatization Cool to room temperature. Add Silver Carbonate (Ag2CO3) or Pyridine dropwise until the pH reaches 6.0-7.0. Centrifuge to remove precipitates. Transfer the supernatant, dry under nitrogen, and proceed with standard TMS (trimethylsilyl) or acetylation derivatization for GC-MS analysis.

References

  • Title: ADP heptose, a novel pathogen-associated molecular pattern associated with Helicobacter pylori type 4 secretion - bioRxiv.
  • Source: nih.
  • Title: Comparative analysis of lipopolysaccharides of pathogenic and ...

Sources

Optimization

Improving signal-to-noise ratio for D-Mannoheptose-UL-13C7 metabolic tracing

Welcome to the technical support center for D-Mannoheptose-UL-13C7 metabolic tracing. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for D-Mannoheptose-UL-13C7 metabolic tracing. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your stable isotope tracing experiments.

Introduction to D-Mannoheptose-UL-13C7 Tracing

D-Mannoheptose, a seven-carbon sugar, is an inhibitor of hexokinase, the first enzyme in glycolysis. By using uniformly labeled D-Mannoheptose (D-Mannoheptose-UL-13C7), researchers can trace its metabolic fate and its impact on cellular metabolism. However, achieving a high signal-to-noise ratio in these experiments can be challenging due to the typically low intracellular concentrations of mannoheptose and its metabolites. This guide will walk you through common issues and provide solutions to optimize your experimental workflow.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during D-Mannoheptose-UL-13C7 metabolic tracing experiments and provides step-by-step solutions.

Issue 1: Low or Undetectable 13C-Labeled Mannoheptose-7-Phosphate Signal

A primary challenge in D-Mannoheptose tracing is the weak signal of its phosphorylated form, mannoheptose-7-phosphate (M7P).

Possible Causes and Solutions:

  • Inadequate Cell Lysis and Metabolite Extraction: Incomplete cell lysis or inefficient extraction can lead to significant loss of polar metabolites like M7P.

    • Protocol: For adherent cells, aspirate the culture medium and immediately add ice-cold 80% methanol. For suspension cells, pellet the cells and resuspend in ice-cold 80% methanol. Ensure the methanol is pre-chilled to -80°C to effectively quench metabolic activity and precipitate proteins.

    • Expert Tip: The use of a solvent mixture like methanol/acetonitrile/water (40:40:20) can also be effective for extracting a broad range of metabolites.

  • Suboptimal Labeling Time: The kinetics of mannoheptose uptake and phosphorylation can vary significantly between cell types.

    • Workflow:

      • Time-Course Experiment: Perform a time-course experiment by incubating cells with D-Mannoheptose-UL-13C7 for varying durations (e.g., 1, 4, 8, 12, and 24 hours).

      • Metabolite Extraction: Extract metabolites at each time point.

      • LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the time point with the highest M7P signal.

  • Low Intracellular Concentration: The natural abundance of mannoheptose is low, and its uptake and metabolism can be limited.

    • Optimization:

      • Increase Tracer Concentration: While being mindful of potential toxicity, a higher concentration of D-Mannoheptose-UL-13C7 in the culture medium can increase the intracellular pool of 13C-labeled metabolites.

      • Cell Density: Optimize the cell seeding density to ensure a sufficient number of cells for detectable metabolite levels.

Experimental Workflow for Optimizing Labeling Time

G cluster_0 Cell Culture & Seeding cluster_1 D-Mannoheptose-UL-13C7 Labeling cluster_2 Metabolite Extraction cluster_3 LC-MS Analysis cluster_4 Data Analysis A Seed cells in multiple plates B Incubate with tracer for 1, 4, 8, 12, 24 hours A->B C Quench metabolism & extract with ice-cold 80% methanol B->C D Quantify 13C-M7P levels C->D E Determine optimal labeling time D->E G Mannoheptose D-Mannoheptose-UL-13C7 M7P Mannoheptose-7-Phosphate (13C7) Mannoheptose->M7P Hexokinase PPP Pentose Phosphate Pathway M7P->PPP S7P Sedoheptulose-7-Phosphate (13C7) PPP->S7P

Troubleshooting

Ideal storage conditions and shelf life of D-Mannoheptose-UL-13C7 solutions

Welcome to the technical support center for D-Mannoheptose-UL-13C7. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the ideal storage conditions a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for D-Mannoheptose-UL-13C7. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the ideal storage conditions and shelf life of D-Mannoheptose-UL-13C7 solutions. Here, you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for solid D-Mannoheptose-UL-13C7?

As a solid, D-Mannoheptose-UL-13C7 is expected to be stable when stored at room temperature, protected from light and moisture.[1][2] For long-term storage, it is advisable to keep the compound in a tightly sealed container in a desiccator. While some isotopically labeled sugars have been shown to be stable for years at 4°C as a dry powder, room temperature storage is generally sufficient if light and moisture are excluded.[3]

How should I prepare and store D-Mannoheptose-UL-13C7 solutions?

For optimal stability, it is recommended to prepare solutions fresh for each experiment. If a stock solution is necessary, it should be stored at 4°C.[4] Some sources suggest that for prolonged storage, freezing at -20°C or -80°C may be an option, although the stability of D-Mannoheptose-UL-13C7 solutions under these conditions has not been specifically documented.[5] It is crucial to use a sterile, high-purity solvent and to filter-sterilize the solution if it will be stored for an extended period to prevent microbial growth.

What is the expected shelf life of a D-Mannoheptose-UL-13C7 solution?
What factors can cause the degradation of D-Mannoheptose-UL-13C7 in solution?

Monosaccharide solutions can be susceptible to degradation under certain conditions:

  • pH: Dextrose (glucose) solutions, which are structurally similar to mannoheptose, are most stable at a pH of around 4.[6] In alkaline conditions, monosaccharides can undergo rearrangement and degradation.[6] Strongly acidic conditions, especially at elevated temperatures, can also lead to degradation.[7]

  • Temperature: Higher temperatures will accelerate the rate of chemical degradation.[7]

  • Microbial Contamination: Non-sterile solutions are prone to microbial growth, which will consume the sugar and introduce contaminants.

  • Light: Exposure to light can potentially induce degradation over long periods.[1][2]

Does the 13C7 isotopic labeling affect the stability of the molecule?

The presence of the stable isotope 13C is not expected to significantly alter the chemical stability of the molecule compared to its unlabeled counterpart. The fundamental chemical properties and reactivity remain the same.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent experimental results Degradation of the D-Mannoheptose-UL-13C7 solution due to improper storage.Prepare a fresh solution of D-Mannoheptose-UL-13C7 and repeat the experiment. Ensure the new solution is stored at 4°C and protected from light.
Unexpected peaks in analytical data (e.g., LC-MS, NMR) Presence of degradation products or contaminants.Analyze a freshly prepared solution to see if the unexpected peaks are still present. If not, the stored solution has likely degraded. Consider the pH of your solution, as non-neutral pH can accelerate degradation.
Visible changes in the solution (e.g., color change, precipitation) Significant degradation or microbial contamination.Discard the solution immediately. Prepare a fresh, sterile solution. A yellowish or brownish discoloration can indicate acid- or heat-catalyzed degradation.[6]
Loss of signal intensity in quantitative assays A decrease in the concentration of D-Mannoheptose-UL-13C7 due to degradation.Re-quantify the concentration of your stock solution. If a significant decrease is observed, prepare a fresh stock. For long-term studies, it is advisable to aliquot stock solutions to minimize freeze-thaw cycles.[5]

Experimental Protocols

Protocol for Preparation of a Sterile D-Mannoheptose-UL-13C7 Stock Solution
  • Accurately weigh the desired amount of solid D-Mannoheptose-UL-13C7 in a sterile container.

  • Add the desired volume of high-purity, sterile solvent (e.g., deionized water, buffer).

  • Mix gently until the solid is completely dissolved.

  • Filter the solution through a 0.22 µm sterile filter into a sterile, light-protected container.

  • Store the solution at 4°C.

  • For long-term storage, consider aliquoting the solution into smaller volumes to avoid repeated opening of the main stock.

Visualization

Decision Workflow for Handling D-Mannoheptose-UL-13C7

cluster_storage Storage & Preparation cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting receive Receive Solid D-Mannoheptose-UL-13C7 store_solid Store at Room Temperature (Protected from light & moisture) receive->store_solid prep_solution Prepare Solution store_solid->prep_solution store_solution Store at 4°C (Protected from light) prep_solution->store_solution If Necessary use_fresh Use Immediately prep_solution->use_fresh Ideal experiment Perform Experiment store_solution->experiment use_fresh->experiment good_results Consistent Results experiment->good_results bad_results Inconsistent Results experiment->bad_results troubleshoot Troubleshoot bad_results->troubleshoot check_storage Verify Storage Conditions troubleshoot->check_storage prep_fresh Prepare Fresh Solution check_storage->prep_fresh prep_fresh->experiment

Sources

Optimization

Technical Support Center: Stable Isotope Tracing &amp; Isotopic Dilution

Focus Area: Minimizing Isotopic Dilution when using D-Mannoheptose-UL-13C7 in Bacterial Assays Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Area: Minimizing Isotopic Dilution when using D-Mannoheptose-UL-13C7 in Bacterial Assays

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals utilizing uniformly labeled 13C-D-mannoheptose (D-Mannoheptose-UL-13C7) to trace lipopolysaccharide (LPS) inner core biosynthesis or host-pathogen metabolic exchanges.

When conducting stable isotope tracing, isotopic dilution —the decrease in the fractional enrichment of your 13C tracer due to the incorporation of unlabeled endogenous or exogenous carbon—is the primary cause of uninterpretable flux data. This guide provides the mechanistic causality behind this dilution and field-proven, self-validating protocols to eliminate it.

SECTION 1: Mechanistic FAQs

Q1: Why does severe isotopic dilution occur when tracing with D-Mannoheptose-UL-13C7 in wild-type Gram-negative bacteria? A1: In wild-type strains (e.g., E. coli, Salmonella), the biosynthesis of the LPS inner core precursor, ADP-L-glycero-D-manno-heptose, is a highly active, continuous process. The endogenous pathway utilizes sedoheptulose 7-phosphate, which is converted by the isomerase GmhA into D-glycero-D-manno-heptose 7-phosphate (1)[1]. Because the bacterial pentose phosphate pathway constantly supplies unlabeled sedoheptulose 7-phosphate from bulk carbon sources like glucose, this endogenous flux aggressively competes with your exogenous D-Mannoheptose-UL-13C7 tracer, leading to significant isotopic dilution (2)[2].

Q2: How does the HldE bifunctional enzyme interact with the exogenous 13C-tracer? A2: HldE acts as both a kinase (HldE1 domain) and an adenylyltransferase (HldE2 domain) (3)[3]. For the exogenous 13C-tracer to be incorporated into the LPS core, it must first be phosphorylated by a salvage kinase and subsequently processed by HldE. If the intracellular pool of unlabeled D-glycero-D-manno-heptose 7-phosphate is high, HldE becomes saturated with the endogenous substrate, effectively bottlenecking the incorporation rate of the 13C-labeled tracer (4)[4].

Pathway S7P Sedoheptulose-7-P (Endogenous) GmhA GmhA (Isomerase) S7P->GmhA D_Manno_7P D-glycero-D-manno-heptose-7-P GmhA->D_Manno_7P Endogenous Synthesis HldE1 HldE (Kinase) D_Manno_7P->HldE1 Exo_Tracer D-Mannoheptose-UL-13C7 (Exogenous Tracer) Kinase Salvage Kinase Exo_Tracer->Kinase Kinase->D_Manno_7P 13C Label Entry D_Manno_1_7_bP D-glycero-D-manno-heptose-1,7-bisP HldE1->D_Manno_1_7_bP GmhB GmhB (Phosphatase) D_Manno_1_7_bP->GmhB D_Manno_1P D-glycero-D-manno-heptose-1-P GmhB->D_Manno_1P HldE2 HldE (Adenylyltransferase) D_Manno_1P->HldE2 ADP_D_Manno ADP-D-glycero-D-manno-heptose HldE2->ADP_D_Manno HldD HldD (Epimerase) ADP_D_Manno->HldD ADP_L_Manno ADP-L-glycero-D-manno-heptose (LPS Inner Core) HldD->ADP_L_Manno

Metabolic pathway of ADP-L-glycero-D-manno-heptose showing 13C tracer entry and endogenous dilution.

SECTION 2: Troubleshooting Guide

Issue: Low Fractional Enrichment of 13C in Downstream LPS Metabolites

Root Cause 1: Endogenous Synthesis Override

  • Diagnostic: LC-MS/MS reveals a high M+0 (unlabeled) peak for ADP-heptose despite high concentrations of exogenous D-Mannoheptose-UL-13C7 in the media.

  • Solution: Utilize isogenic auxotrophic mutants. Deleting the gmhA gene (ΔgmhA) eliminates the conversion of sedoheptulose 7-phosphate to heptose-7-phosphate. This forces the bacteria to rely entirely on the exogenous 13C-tracer via salvage pathways, effectively driving the isotopic enrichment of the intracellular ADP-heptose pool to near 100%.

Root Cause 2: Unoptimized Culture Media

  • Diagnostic: Isotopic dilution varies wildly between biological replicates, often correlating with the use of complex media (e.g., LB broth or Brain Heart Infusion).

  • Solution: Complex media contain undefined amounts of trace sugars and metabolic precursors that feed into the pentose phosphate pathway, indirectly diluting the tracer (5)[5]. Switch to a chemically defined minimal medium (e.g., M9) supplemented with a strictly controlled primary carbon source that does not bypass the gmhA deletion.

Root Cause 3: Pre-Analytical Metabolite Turnover

  • Diagnostic: High 13C enrichment is observed in the culture medium, but poor enrichment is found in the extracted intracellular pool, accompanied by high sample-to-sample variability.

  • Solution: ADP-heptose and its intermediates have rapid turnover rates. Slow harvesting (e.g., standard centrifugation on ice) allows enzymes to continue exchanging carbon. Implement a rapid metabolic quenching protocol using cold solvent mixtures immediately upon sampling to halt all enzymatic activity and preserve the in vivo isotopologue distribution (6)[6].

SECTION 3: Self-Validating Experimental Protocol

To achieve high-fidelity 13C-heptose tracing, every step must be designed to either eliminate competing carbon sources or prevent post-sampling metabolism.

Workflow for High-Fidelity 13C-Heptose Tracing
  • Strain Cultivation: Inoculate a ΔgmhA mutant strain in M9 minimal media.

    • Causality: Deleting the isomerase severs the link between the pentose phosphate pathway and heptose biosynthesis. M9 ensures the only heptose source available is your controlled 13C tracer.

  • Tracer Introduction: Add D-Mannoheptose-UL-13C7 at the early exponential phase (OD600 ~0.2) to a final concentration of 100-500 µM (strain dependent).

  • Rapid Quenching: At the target OD, plunge the liquid culture sample directly into a -20°C quenching buffer (40:40:20 Methanol:Acetonitrile:Water) at a 1:4 sample-to-buffer ratio.

    • Causality: The rapid temperature drop halts enzyme kinetics instantly, while the organic solvent precipitates proteins to prevent post-sampling metabolism, locking the exact in vivo 13C/12C ratio.

  • Intracellular Extraction: Perform mechanical lysis via bead beating at 4°C, followed by centrifugation at 15,000 x g for 10 min at 4°C to pellet debris.

    • Causality: Bead beating ensures complete disruption of the Gram-negative double membrane without generating excessive heat that could degrade heat-labile sugar nucleotides like ADP-heptose.

  • LC-MS/MS Analysis: Analyze the supernatant using HILIC (Hydrophilic Interaction Liquid Chromatography) coupled to a high-resolution mass spectrometer.

    • Causality: ADP-heptose is highly polar and retains poorly on standard C18 columns. HILIC provides the necessary retention and peak shape to accurately integrate M+0 to M+7 isotopologues.

Self-Validation Checkpoint: Before analyzing complex downstream LPS structures, quantify the M+0 (unlabeled) vs. M+7 (fully labeled) ratio of the intermediate ADP-D-glycero-D-manno-heptose. If M+7 is < 95% in a ΔgmhA mutant, you must suspect media contamination or incomplete quenching. This internal check validates the upstream workflow before proceeding.

Workflow Step1 1. Strain Preparation (Use ΔgmhA auxotroph) Step2 2. Media Optimization (M9 Minimal Media + 13C Tracer) Step1->Step2 Eliminate endogenous flux Step3 3. Metabolic Quenching (Cold Solvent, -20°C) Step2->Step3 Prevent carbon exchange Step4 4. Intracellular Extraction (Mechanical Lysis) Step3->Step4 Halt enzymatic activity Step5 5. LC-MS/MS Analysis (Isotopologue Quantification) Step4->Step5 Isolate labeled metabolites

Optimized 13C-heptose tracing workflow to minimize isotopic dilution and pre-analytical turnover.

SECTION 4: Quantitative Data Presentation

The table below summarizes the expected isotopic enrichment (M+7 fraction of ADP-heptose) under various troubleshooting scenarios. Use this as a benchmark for your LC-MS/MS data.

Strain PhenotypeCulture MediaQuenching MethodExpected M+7 Enrichment (%)Diagnostic Conclusion
Wild-Type (WT)LB BrothSlow (Ice)< 15%Severe dilution (Endogenous + Media + Turnover)
Wild-Type (WT)M9 MinimalRapid (-20°C)30% - 45%Moderate dilution (Endogenous synthesis active)
ΔgmhA MutantLB BrothRapid (-20°C)60% - 75%Mild dilution (Media interference)
ΔgmhA MutantM9 MinimalRapid (-20°C)> 95% Optimal tracing (Dilution minimized)

References

  • Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. American Society for Microbiology (ASM).1

  • Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies. National Institutes of Health (NIH).5

  • The Inactivation of LPS Biosynthesis Genes in E. coli Cells Leads to Oxidative Stress. MDPI.2

  • Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein. National Institutes of Health (NIH).3

  • The rfaE Gene from Escherichia coli Encodes a Bifunctional Protein Involved in Biosynthesis of the Lipopolysaccharide Core Precursor ADP-l-glycero-d-manno-Heptose. American Society for Microbiology (ASM).4

  • Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies (Preprint). ResearchGate.6

Sources

Reference Data & Comparative Studies

Validation

D-Mannoheptose-UL-13C7 vs unlabeled D-mannoheptose in mass spectrometry analysis

Title: D-Mannoheptose-UL-13C7 vs. Unlabeled D-Mannoheptose in Mass Spectrometry: A Comprehensive Comparison Guide Introduction D-glycero-D-manno-heptose and L-glycero-D-manno-heptose are critical monosaccharide component...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: D-Mannoheptose-UL-13C7 vs. Unlabeled D-Mannoheptose in Mass Spectrometry: A Comprehensive Comparison Guide

Introduction

D-glycero-D-manno-heptose and L-glycero-D-manno-heptose are critical monosaccharide components of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria[1]. Recently, the nucleotide-activated precursor of this sugar, ADP-heptose, has been identified as a highly potent Pathogen-Associated Molecular Pattern (PAMP)[2]. Upon entering the host cell cytosol (e.g., via Helicobacter pylori Type IV secretion), ADP-heptose directly binds the host sensor alpha-kinase 1 (ALPK1)[3]. This binding triggers the phosphorylation of TIFA, leading to TIFAsome oligomerization and robust NF-κB-dependent inflammatory responses[4].

Accurate quantification of heptose metabolites in complex biological matrices (bacterial lysates or infected host cells) is analytically challenging due to low endogenous concentrations and severe matrix effects. Isotope Dilution Mass Spectrometry (IDMS) utilizing uniformly labeled D-Mannoheptose-UL-13C7 provides an elegant, self-validating solution to these challenges.

Mechanistic Context: The ALPK1/TIFA Axis

ALPK1_Pathway LPS Bacterial LPS Biosynthesis ADP_Hep ADP-Heptose (PAMP) LPS->ADP_Hep Released via Type IV Secretion ALPK1 ALPK1 Sensor (Host Cytosol) ADP_Hep->ALPK1 Binds N-terminal Domain TIFA TIFA Phosphorylation & Oligomerization ALPK1->TIFA Kinase Activation NFkB NF-κB Activation (Inflammation) TIFA->NFkB TIFAsome Formation

Bacterial ADP-heptose recognition by host ALPK1 driving TIFA-dependent NF-κB inflammatory signaling.

Core Comparison: Unlabeled vs. UL-13C7 D-Mannoheptose

When analyzing heptose sugars via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), relying solely on an external calibration curve with unlabeled D-mannoheptose often leads to quantification errors. Biological samples contain salts, lipids, and co-eluting metabolites that cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source.

By spiking the sample with D-Mannoheptose-UL-13C7 early in the extraction process, researchers can achieve absolute quantification. Because the 13C7-labeled standard shares the exact physicochemical properties of the endogenous analyte, it co-elutes perfectly during chromatography and experiences identical matrix effects, effectively canceling out ionization biases[5].

Table 1: Quantitative & Qualitative Performance Comparison

FeatureUnlabeled D-MannoheptoseD-Mannoheptose-UL-13C7Analytical Impact
Formula & Mass C₇H₁₄O₇ (Exact Mass: 210.07 Da)¹³C₇H₁₄O₇ (Exact Mass: 217.10 Da)+7 Da mass shift allows distinct MRM transitions without isotopic overlap.
ESI-MS [M-H]⁻ m/z 209.07216.09Baseline resolution in Q1 filtering.
Matrix Effect Compensation None. Highly susceptible to ion suppression in cell lysates.Complete. Acts as a perfect internal standard (IS) for IDMS.Ensures absolute quantification accuracy regardless of sample complexity.
Metabolic Tracing Cannot distinguish endogenous vs. exogenous sources.Enables stable isotope tracing (fluxomics) in bacterial cultures.Tracks carbon flux through the LPS biosynthesis pathway[6].
Recovery Validation Requires separate spike-recovery experiments.Self-validating. Corrects for analyte loss during sample prep.Increases protocol trustworthiness and reproducibility.

Experimental Methodology: Isotope Dilution LC-MS/MS Workflow

To accurately quantify ADP-heptose and free mannoheptose, the following self-validating protocol utilizes ion-pairing reversed-phase chromatography coupled with ESI-MS/MS[7].

IDMS_Workflow Sample Biological Matrix (e.g., H. pylori Lysate) Spike Spike Internal Standard (D-Mannoheptose-UL-13C7) Sample->Spike Extract Metabolite Extraction (Chloroform/Methanol 2:1) Spike->Extract LC UPLC Separation (Ion-Pairing, TEAB Buffer) Extract->LC MS ESI-MS/MS (Negative Mode) MRM Detection LC->MS Quant Absolute Quantification (Ratio 12C / 13C) MS->Quant

Step-by-step isotope dilution LC-MS/MS workflow for absolute quantification of heptose metabolites.

Step-by-Step Protocol

1. Sample Preparation & IS Spiking

  • Harvesting: Collect bacterial cells (e.g., 10⁹ CFU) or infected host cells. Wash with 185 mM ammonium bicarbonate to remove extracellular salts[5].

  • Spiking: Immediately spike a known concentration (e.g., 50 pmol) of D-Mannoheptose-UL-13C7 directly into the cell pellet. Causality: Spiking before lysis ensures that any subsequent degradation or extraction loss affects the labeled and unlabeled analytes equally, preserving the isotopic ratio.

  • Extraction: Add 2 volumes of Chloroform/Methanol (2:1 v/v) to lyse cells and precipitate proteins. Centrifuge at 13,680 × g for 10 minutes at 4°C. Collect and dry the aqueous phase in a vacuum centrifuge[8].

2. Chromatographic Separation (UPLC)

  • Column: Use a high-strength silica (HSS) T3 UPLC column (e.g., 2.1 × 150 mm, 1.8 µm) or a BEH Amide column[7].

  • Mobile Phase: Highly polar phosphorylated sugars do not retain well on standard C18 columns. Use an ion-pairing agent.

    • Solvent A: 10 mM Triethylammonium bicarbonate (TEAB), pH 8.5 in water.

    • Solvent B: 10 mM TEAB in 90% Acetonitrile.

  • Gradient: Run a linear gradient from 2% to 90% Solvent B over 7 minutes at a flow rate of 0.4 mL/min (45°C). Causality: The TEAB ion-pairing agent masks the phosphate groups on ADP-heptose, increasing its hydrophobicity and allowing sharp, reproducible retention on the reversed-phase column.

3. Mass Spectrometry (ESI-MS/MS)

  • Ionization: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Heptoses and their nucleotide derivatives readily lose a proton to form[M-H]⁻ ions[8][9].

  • MRM Transitions: Set up Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions.

    • Unlabeled ADP-Heptose: m/z 618.05 → 346.05 (AMP fragment).

    • 13C7-ADP-Heptose: m/z 625.07 → 346.05.

    • Unlabeled D-Mannoheptose: m/z 209.07 → 149.05.

    • UL-13C7 D-Mannoheptose: m/z 216.09 → 154.07.

4. Data Analysis & Absolute Quantification

  • Calculate the peak area ratio of the endogenous unlabeled analyte to the UL-13C7 internal standard.

  • Multiply this ratio by the known amount of spiked IS to determine the absolute concentration of the endogenous metabolite. This self-validating calculation bypasses matrix-induced signal suppression[5].

Expertise & Troubleshooting Insights

As an Application Scientist, I frequently observe researchers struggling with the detection limit of ADP-heptose in host cell cytosols. The concentration of ADP-heptose required to activate NF-κB is extremely low (nanomolar range)[3][10].

  • Avoid Phosphatase Degradation: Endogenous phosphatases can rapidly degrade ADP-heptose into heptose-1-phosphate (H1P) or free mannoheptose. Always perform extractions on ice and consider adding broad-spectrum phosphatase inhibitors if not using immediate organic solvent quenching.

  • Isotope Purity Check: Before running biological samples, inject the D-Mannoheptose-UL-13C7 standard alone to verify isotopic purity. Ensure there is no residual M-7 (unlabeled) signal that could artificially inflate your endogenous measurements.

References

  • Zhou, P., et al. "ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1." Cellular and Molecular Life Sciences, 2021. URL: [Link]

  • Pfannkuch, L., et al. "ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori." The FASEB Journal, 2019. URL: [Link]

  • Zimmermann, S., et al. "ALPK1- and TIFA-Dependent Innate Immune Response Triggered by the Helicobacter pylori Type IV Secretion System." Cell Reports, 2017. URL: [Link]

  • Faass, L., et al. "ADP-heptose attenuates Helicobacter pylori-induced dendritic cell activation." Gut Microbes, 2024. URL: [Link]

  • Wang, M., et al. "Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni." Biochemistry, 2019. URL: [Link]

Sources

Comparative

Kinetic Isotope Effects in Mannoheptose Metabolism: A Comparative Guide to ¹³C vs. Deuterium Labeling

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary: The Strategic Value of Isotopic Probing D-glycero-D-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Strategic Value of Isotopic Probing

D-glycero-D-manno-heptose and its nucleotide-activated derivatives (e.g., GDP-mannoheptose, ADP-mannoheptose) are indispensable building blocks for the lipopolysaccharide (LPS) inner core of Gram-negative pathogens like Campylobacter jejuni and Escherichia coli. Because this sugar is absent in humans, the enzymes governing its biosynthesis—such as isomerases (GmhA), kinases (GmhB), dehydratases, and epimerases (AGME)—are prime targets for novel antibacterial therapeutics.

To design transition-state analog inhibitors with high affinity, researchers must map the exact transition states of these enzymes. As a Senior Application Scientist, I consistently rely on Kinetic Isotope Effects (KIEs) to achieve this. However, the choice between ¹³C-labeling and Deuterium (²H)-labeling dictates entirely different mechanistic insights. This guide objectively compares the performance, causality, and experimental workflows of ¹³C vs. ²H labeled mannoheptose probes.

Mechanistic Causality: Why Isotope Selection Matters

The fundamental principle of a KIE relies on zero-point vibrational energy. Heavier isotopes form more stable, lower-energy bonds. If a bond to an isotopically labeled atom is broken or significantly altered during the rate-determining step (RDS) of an enzymatic reaction, the heavier isotope will react slower than the lighter one.

Deuterium (²H) Labeling: The Redox and Acid/Base Probe

Deuterium substitution (e.g., at C-4, C-5, or C-6 of mannoheptose) yields a Primary Isotope Effect when a C-H bond is cleaved. Because the mass difference between ¹H and ²H is 100%, the resulting KIE is large ( kH​/kD​ typically ranges from 2.0 to 7.0).

  • Causality in Action: When studying ADP-β-L-glycero-D-manno-heptose 6-epimerase (AGME), researchers look for solvent-derived deuterium incorporation to determine the mechanism. The lack of deuterium incorporation from D₂O strongly argues against a dehydration/rehydration mechanism, proving instead that the enzyme utilizes a tightly bound NADP⁺ for transient oxidation directly at C-6 [2]. Similarly, running GDP-D-glycero-α-D-manno-heptose 4,6-dehydratase in D₂O results in the precise incorporation of a single deuterium at C5, mapping the dehydration sequence [1].

Carbon-13 (¹³C) Labeling: The Skeletal and Transition-State Probe

Carbon-13 substitution (e.g., at the anomeric C-1 position) yields a Heavy-Atom Isotope Effect . Because the mass difference between ¹²C and ¹³C is small (~8%), the KIE is correspondingly small ( k12​/k13​ typically 1.01 to 1.05).

  • Causality in Action: While ²H-KIEs are blind to skeletal rearrangements, ¹³C-KIEs are highly sensitive to C-O and C-C bond cleavage. For instance, during glycosyltransferase reactions or chemical glycosylation of mannoheptose, ¹³C-KIEs are the only way to definitively prove a concerted SN​i mechanism featuring an "exploded" transition state, where the C-O bond is nearly broken before the nucleophile fully attacks [3].

KIE_Logic Substrate Isotopically Labeled Mannoheptose Precursor Deuterium ²H-Labeling (e.g., C4, C5, C6) Substrate->Deuterium Carbon13 ¹³C-Labeling (e.g., Anomeric C1) Substrate->Carbon13 ProbeH Primary KIE: 2.0 - 7.0 Probes: Hydride Transfer, Deprotonation Events Deuterium->ProbeH ProbeC Primary KIE: 1.01 - 1.05 Probes: C-O Cleavage, Transition State Geometry Carbon13->ProbeC

Logical framework for selecting ¹³C vs ²H isotopes in mannoheptose mechanistic studies.

Comparative Performance & Quantitative Data

To select the appropriate labeled mannoheptose for your assay, consult the performance matrix below.

ParameterDeuterium-Labeled (²H) Mannoheptose¹³C-Labeled Mannoheptose
Typical KIE Magnitude Large ( kH​/kD​ ≈ 2.0 – 7.0)Small ( k12​/k13​ ≈ 1.01 – 1.05)
Primary Mechanistic Insight Hydride transfer, deprotonation, solvent exchangeC-O / C-C bond cleavage, transition state synchronicity
Target LPS Enzymes Epimerases (AGME/HldD), Dehydratases, ReductasesGlycosyltransferases, Kinases (GmhB), Pyrophosphorylases
Analytical Readout ¹H-NMR (loss/shift of signal), Mass Spectrometry¹³C-NMR, Isotope Ratio Mass Spectrometry (IRMS)
Synthetic Accessibility Moderate (D₂O exchange, specific deuteride reduction)High Difficulty (Requires ¹³C-enriched precursors)
Sensitivity to Secondary Effects High (Secondary α-deuterium KIEs can complicate data)Low (Highly specific to the primary reaction coordinate)

Experimental Workflows: Self-Validating Protocols

A robust kinetic assay must be a self-validating system . Measuring the kinetics of a labeled substrate in one tube and an unlabeled substrate in another introduces unacceptable run-to-run variability (e.g., micro-fluctuations in temperature, enzyme concentration, or pH).

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your kinetic data, you must use the Internal Competition Method . By placing both isotopes in the same reaction vessel, any environmental variables impact both substrates equally, ensuring that differences in conversion are strictly due to the isotopic mass difference.

Protocol: Internal Competition KIE Assay for Mannoheptose Modifying Enzymes

Phase 1: Substrate Preparation & Baseline Validation

  • Formulate the Mixture: Prepare a precise 1:1 molar mixture of unlabeled GDP-D-glycero-D-manno-heptose and the isotopically labeled analog (either ¹³C or ²H).

  • Baseline Verification: Analyze the t=0 mixture using Mass Spectrometry (ESI-TOF) or quantitative NMR to establish the exact initial isotopic ratio ( R0​ ).

Phase 2: Enzymatic Reaction 3. Initiation: Add the target enzyme (e.g., purified GMH dehydratase) to the substrate mixture in a buffered solution (e.g., 50 mM NH₄HCO₃, pH 7.5) at 25°C. 4. Controlled Conversion: Monitor the reaction carefully. You must quench the reaction at partial conversion (ideally between 20% and 30%). If the reaction goes to 100% completion, the isotopic ratio of the product will simply mirror the starting material, destroying the KIE data.

Phase 3: Rapid Quench & Separation 5. Quenching: Terminate the reaction instantaneously by passing the mixture through a 10 kDa molecular weight cutoff spin filter to remove the enzyme. 6. Purification: Separate the remaining substrate from the newly formed product using High-Performance Anion-Exchange Chromatography (HPAEC).

Phase 4: Data Processing 7. Isotopic Analysis: Measure the isotopic ratio of the remaining substrate ( Rs​ ) and the product ( Rp​ ) using MS or NMR. 8. Calculation: Calculate the KIE using the Bigeleisen-Mayer equation based on fractional conversion ( f ):

KIE=ln(1−f×R0​Rp​​)ln(1−f)​

Workflow Mix 1:1 Mixture (Light:Heavy Isotope) Reaction Enzymatic Reaction (Target 20% Conversion) Mix->Reaction Quench Rapid Quench (10 kDa Spin Filter) Reaction->Quench Analysis Isotope Ratio Analysis (NMR or IRMS) Quench->Analysis

Step-by-step internal competition workflow for determining kinetic isotope effects.

Conclusion

Choosing between ¹³C and ²H labeled mannoheptose is not a matter of preference, but a matter of mechanistic targeting. Deuterium labels are unparalleled for mapping the transient oxidations and dehydrations characteristic of early LPS core biosynthesis. Conversely, ¹³C labels are mandatory for resolving the geometry of transition states during glycosidic bond formation. By coupling the correct isotopic probe with a self-validating internal competition protocol, researchers can generate the high-fidelity kinetic data required for rational drug design.

References

  • Source: PubMed Central (PMC)
  • The Mechanism of the Reaction Catalyzed by ADP-β-l-glycero-d-manno-heptose 6-Epimerase Source: ACS / Figshare URL
  • Recent Developments in Stereoselective Chemical Glycosylation Source: ResearchGate URL
Validation

Cross-Validation of NMR and MS/MS Data for D-Mannoheptose-UL-13C7: A Guide for Researchers

This guide provides a comprehensive framework for the structural and isotopic verification of D-Mannoheptose-UL-13C7, a uniformly labeled carbohydrate critical for metabolic research and drug development. By synergistica...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the structural and isotopic verification of D-Mannoheptose-UL-13C7, a uniformly labeled carbohydrate critical for metabolic research and drug development. By synergistically employing Nuclear Magnetic Resonance (NMR) spectroscopy and Tandem Mass Spectrometry (MS/MS), researchers can achieve a high degree of confidence in the identity, purity, and labeling pattern of this essential tracer. This document outlines the experimental rationale, detailed protocols, and data interpretation strategies necessary for robust cross-validation.

Introduction: The Imperative of Rigorous Characterization

D-Mannoheptose is a seven-carbon sugar implicated in various biological processes, including the biosynthesis of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria.[1][2][3][4][5] Its uniformly 13C-labeled counterpart, D-Mannoheptose-UL-13C7, serves as a powerful probe in stable isotope-resolved metabolomics (SIRM) studies, enabling the tracing of metabolic pathways and the quantification of flux.[6][7] Given the critical role of isotopic labeling in these experiments, unambiguous confirmation of the compound's structure and the extent and uniformity of 13C enrichment is paramount.

While NMR and MS are powerful analytical techniques individually, their true potential is realized when used in a complementary and cross-validating manner.[6][8][9] NMR provides detailed information about the covalent structure and the position of isotopic labels, while MS offers high sensitivity for determining molecular weight and fragmentation patterns that are indicative of the underlying structure.[8][10] This guide will demonstrate how to leverage the strengths of both techniques to achieve a comprehensive and validated characterization of D-Mannoheptose-UL-13C7.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Confirmation

NMR spectroscopy is an unparalleled technique for determining the detailed covalent structure of carbohydrates in solution.[10][11] For isotopically labeled compounds like D-Mannoheptose-UL-13C7, NMR is not only essential for structural verification but also for confirming the position and extent of the 13C labeling.[12][13]

Rationale for NMR Experiment Selection

A suite of 1D and 2D NMR experiments is employed to fully characterize the molecule.

  • 1H NMR: Provides information on the number and chemical environment of protons. In carbohydrates, the anomeric proton region (δ 4.4–5.5 ppm) is particularly informative for estimating the number of sugar residues.[14]

  • 13C NMR: Directly observes the carbon backbone. The large chemical shift dispersion (~200 ppm) allows for the resolution of individual carbon signals, making it ideal for confirming the presence of all seven carbon atoms in the heptose.[11][12] For D-Mannoheptose-UL-13C7, the high enrichment of 13C dramatically enhances the signal-to-noise ratio.[12]

  • 2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded 1H and 13C nuclei, allowing for the assignment of protons to their corresponding carbons.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range correlations (typically 2-3 bonds) between 1H and 13C nuclei, which is crucial for establishing the connectivity of the carbon skeleton.[11]

  • 1H-1H Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to trace the proton network within the sugar ring.

  • Total Correlation Spectroscopy (TOCSY): Establishes correlations between all protons within a spin system, which is useful for assigning all protons of a single monosaccharide residue.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Dissolve 5-10 mg of D-Mannoheptose-UL-13C7 in 0.5 mL of deuterium oxide (D2O).

  • Lyophilize the sample to exchange any labile protons with deuterium and then re-dissolve in 100% D2O. This minimizes the residual HOD signal.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal signal dispersion, which is particularly important for carbohydrates where proton signals can be crowded.[10]

  • Temperature: Acquire spectra at a constant temperature, typically 298 K (25 °C).

  • 1D 1H: Acquire with water suppression.

  • 1D 13C: Acquire with proton decoupling.

  • 2D Spectra (HSQC, HMBC, COSY, TOCSY): Utilize standard pulse programs and optimize acquisition parameters (e.g., spectral widths, number of increments, relaxation delays) for the specific instrument and sample.

Expected Data and Interpretation

The combination of these NMR experiments allows for the complete assignment of all 1H and 13C chemical shifts. The connectivity established through COSY, TOCSY, and HMBC experiments should confirm the manno-heptose structure. The presence of strong signals for all seven carbons in the 13C spectrum, with chemical shifts characteristic of a heptose, provides direct evidence of the uniform labeling.[15][16][17]

NMR Data Point Expected Observation for D-Mannoheptose-UL-13C7 Significance
1D 13C Spectrum Seven distinct signals in the carbohydrate region (approx. 60-100 ppm).[11][15]Confirms the presence of all seven carbon atoms.
1H-13C HSQC Seven cross-peaks, each corresponding to a C-H pair.Assigns each proton to its directly attached carbon.
1H-1H COSY/TOCSY Correlation networks confirming the through-bond connectivity of the protons around the pyranose ring.Elucidates the proton spin systems and confirms the sugar ring structure.
1H-13C HMBC Long-range correlations that connect the different carbon and proton spin systems, confirming the overall carbon skeleton.Provides definitive evidence of the covalent structure.

Section 2: Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Tandem mass spectrometry is a highly sensitive technique that provides information on the molecular weight and structural features of a molecule through controlled fragmentation.[18] For D-Mannoheptose-UL-13C7, MS/MS serves to confirm the molecular weight, which will be shifted due to the 13C labeling, and to generate a fragmentation pattern that is characteristic of the heptose structure.

Rationale for MS/MS Analysis
  • Molecular Weight Confirmation: The primary goal is to determine the accurate mass of the molecular ion. For D-Mannoheptose-UL-13C7, the expected mass will be 7 Daltons higher than that of the unlabeled D-Mannoheptose due to the replacement of seven 12C atoms with 13C atoms.

  • Structural Verification through Fragmentation: Collision-induced dissociation (CID) of the precursor ion will generate a series of product ions. The masses of these fragment ions, corresponding to specific losses of parts of the molecule, provide a fingerprint of the compound's structure.[19] The fragmentation pathways of carbohydrates often involve glycosidic bond cleavages and cross-ring cleavages.[20][21]

Experimental Protocol: MS/MS Analysis

Sample Preparation:

  • Prepare a stock solution of D-Mannoheptose-UL-13C7 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or LC-MS analysis.

Data Acquisition:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for carbohydrates and is typically used in positive ion mode with the addition of a cationizing agent like sodium ([M+Na]+) to enhance signal intensity.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.[9]

  • MS1 Full Scan: Acquire a full scan MS spectrum to identify the precursor ion corresponding to [D-Mannoheptose-UL-13C7 + Na]+.

  • MS/MS (Product Ion Scan): Select the precursor ion identified in the MS1 scan and subject it to collision-induced dissociation (CID). Acquire the resulting product ion spectrum.

Expected Data and Interpretation

The MS1 spectrum should show a prominent ion corresponding to the calculated mass of the sodiated, fully labeled heptose. The MS/MS spectrum will contain a series of fragment ions. The interpretation of these fragments will be based on known carbohydrate fragmentation patterns.

MS Data Point Expected Observation for D-Mannoheptose-UL-13C7 Significance
MS1 Spectrum A major peak corresponding to the exact mass of [C7H14O7-UL-13C + Na]+.Confirms the molecular formula and the presence of seven 13C atoms.
MS/MS Spectrum A series of product ions resulting from neutral losses (e.g., H2O) and cross-ring cleavages. The m/z values of these fragments will be shifted according to the number of 13C atoms they contain.Provides a structural fingerprint that can be compared to known fragmentation patterns of heptoses.

Section 3: Cross-Validation of NMR and MS/MS Data

The power of this combined approach lies in the cross-validation of the data from both techniques.[6][8] Each technique provides an independent line of evidence that, when consistent, leads to a highly confident structural assignment.

The Logic of Cross-Validation

The cross-validation process is an iterative one where the data from one technique is used to support and refine the interpretation of the data from the other.

Caption: Logical flow for the cross-validation of NMR and MS/MS data.

Integrated Data Analysis Workflow

The following workflow ensures a systematic and thorough cross-validation of the analytical data.

Integrated_Workflow cluster_NMR NMR Analysis cluster_MS MS/MS Analysis NMR_Acq 1. Acquire 1D & 2D NMR Data NMR_Assign 2. Assign 1H & 13C Chemical Shifts NMR_Acq->NMR_Assign NMR_Structure 3. Determine Covalent Structure NMR_Assign->NMR_Structure Cross_Validate Cross-Validation NMR_Structure->Cross_Validate Structural Information MS_Acq 1. Acquire MS1 & MS/MS Data MS_Mass 2. Determine Accurate Mass MS_Acq->MS_Mass MS_Frag 3. Analyze Fragmentation Pattern MS_Mass->MS_Frag MS_Frag->Cross_Validate Fragmentation & Mass Data Final_Report Final Structural Confirmation Cross_Validate->Final_Report

Caption: Experimental workflow for integrated NMR and MS/MS analysis.

Key Cross-Validation Points
  • Molecular Formula: The accurate mass from MS/MS should correspond to the molecular formula C7H14O7, with all seven carbons being 13C. This is directly confirmed by the observation of seven distinct carbon signals in the 13C NMR spectrum.

  • Structural Isomers: While MS/MS can confirm the molecular formula, it may not be able to distinguish between different heptose isomers. NMR, with its ability to determine the precise connectivity and stereochemistry through coupling constants and NOE (Nuclear Overhauser Effect) data (if applicable), provides this crucial level of detail.

  • Fragmentation Rationalization: The fragmentation pattern observed in the MS/MS spectrum should be explainable based on the structure determined by NMR. For example, the loss of a specific fragment containing a certain number of carbons should be consistent with the cleavage of bonds in the structure elucidated by NMR. The masses of these fragments will also reflect the number of 13C atoms they contain, further validating the uniform labeling.

Conclusion

The cross-validation of NMR and MS/MS data provides a robust and self-validating system for the characterization of isotopically labeled compounds like D-Mannoheptose-UL-13C7. By following the protocols and interpretive logic outlined in this guide, researchers can ensure the structural integrity and isotopic enrichment of their metabolic tracers, leading to more reliable and reproducible experimental outcomes. This rigorous analytical approach is fundamental to maintaining the high standards of scientific integrity required in metabolomics and drug development research.

References

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

  • Carbohydrate Structure Section, CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]

  • Edison, A. S., et al. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 7, 539. Retrieved from [Link]

  • Re-invigorated, M. S. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Analytical Chemistry, 94(8), 3504-3512. Retrieved from [Link]

  • Richards, O. J. (2012). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Journal of the American Chemical Society, 134(22), 9205-9214. Retrieved from [Link]

  • Jeon, J. (2021). Structural Characterization of Carbohydrate Oligosaccharides Using Tandem Trapped Ion Mobility Spectrometry-Mass Spectrometry (Tandem-TIMS/MS) (Doctoral dissertation, The Florida State University). Retrieved from [Link]

  • Hofmann, J., et al. (2013). Carbohydrate Structural Determination by Tandem Ion Mobility Mass Spectrometry (IMMS)2. Analytical Chemistry, 85(3), 1696-1704. Retrieved from [Link]

  • Giavalisco, P., et al. (2009). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry, 81(15), 6546-6551. Retrieved from [Link]

  • Bacalzo, N. (2021). Development of Liquid Chromatography – Tandem Mass Spectrometry Methods for Food Glycomics. (Doctoral dissertation, University of California, Davis). Retrieved from [Link]

  • Sreerama, L., et al. (2014). Tandem mass spectrometry and ion mobility mass spectrometry for the analysis of molecular sequence and architecture of hyperbranched glycopolymers. Journal of the American Society for Mass Spectrometry, 25(6), 1045-1054. Retrieved from [Link]

  • Stenutz, R., et al. (2000). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews, 100(11), 4421-4464. Retrieved from [Link]

  • Vliegenthart, J. F. G. (2006). Introduction to NMR Spectroscopy of Carbohydrates. In NMR Spectroscopy and Computer Modeling of Carbohydrates (pp. 1-16). American Chemical Society. Retrieved from [Link]

  • Fan, T. W. M., & Lane, A. N. (2016). NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1864(5), 542-556. Retrieved from [Link]

  • Wang, Y., et al. (2013). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. Organic Letters, 15(18), 4786-4789. Retrieved from [Link]

  • Kneidinger, B., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369. Retrieved from [Link]

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  • ResearchGate. (n.d.). Biosynthesis pathway of ADP-l-glycero-d-manno-heptose. Retrieved from [Link]

  • Srisook, Y., et al. (2021). A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 749-757. Retrieved from [Link]

  • Wu, Q., et al. (2018). d-Sedoheptulose-7-phosphate is a common precursor for the heptoses of septacidin and hygromycin B. Proceedings of the National Academy of Sciences, 115(11), 2701-2706. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of D-Mannoheptose-UL-13C7

An In-Depth Technical Guide for Laboratory Professionals For the modern researcher, stable isotope-labeled compounds like D-Mannoheptose-UL-13C7 are invaluable tools. This guide provides essential safety and handling pro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Laboratory Professionals

For the modern researcher, stable isotope-labeled compounds like D-Mannoheptose-UL-13C7 are invaluable tools. This guide provides essential safety and handling protocols, ensuring both the integrity of your research and the safety of laboratory personnel. As this compound is a non-radioactive, stable isotope-labeled sugar, the primary hazards are associated with its chemical properties as a fine powder, rather than radiological risk.

I. Immediate Safety and Hazard Assessment

Before handling D-Mannoheptose-UL-13C7, a thorough understanding of its potential hazards is crucial. While specific safety data for the fully carbon-13 labeled variant is not extensively documented, the unenriched D-Mannoheptose provides a reliable safety profile.

According to a Safety Data Sheet (SDS) for D-manno-Heptose, the compound is classified with the following hazards[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation[1].

The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a written Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals. This plan should detail procedures and policies for safe handling[2][3].

II. Personal Protective Equipment (PPE): Your First Line of Defense

A systematic approach to PPE is critical when handling any chemical, including D-Mannoheptose-UL-13C7, which is typically supplied as a powder[1][4]. The following PPE is recommended to mitigate the identified risks.

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)[5][6].To prevent skin contact and irritation[1][5].
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards[5]. A face shield may be necessary for splash risks[5][7].To protect eyes from dust particles that can cause serious irritation[1][6].
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask for fine powders)[4][6][7].To prevent inhalation of the powder, which may cause respiratory tract irritation[1][7].
Protective Clothing Laboratory coat, apron, or coveralls[6][7].To protect skin and clothing from contamination[6].

Employers are legally required by OSHA to provide and pay for all necessary PPE for their employees[4][8].

III. Operational Handling: A Step-by-Step Protocol

Adherence to a strict operational workflow is paramount for minimizing exposure and preventing contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks[1].

  • Ensure all necessary PPE is readily available and has been inspected for integrity.

  • Have an emergency plan and necessary supplies (e.g., eye wash station, safety shower) accessible.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols during handling[1].

  • When weighing or transferring the powder, use techniques that minimize dust generation, such as careful scooping rather than pouring from a height.

  • Keep the container tightly closed when not in use[1].

3. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling[1].

  • Decontaminate surfaces and equipment that may have come into contact with the compound.

  • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse[1].

The following diagram illustrates the safe handling workflow for D-Mannoheptose-UL-13C7.

Safe Handling Workflow for D-Mannoheptose-UL-13C7 cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh/Transfer (Minimize Dust) prep_workspace->handle_weigh Proceed to Handling handle_use Use in Experiment handle_weigh->handle_use cleanup_decon Decontaminate Workspace handle_use->cleanup_decon Experiment Complete cleanup_wash Wash Hands cleanup_decon->cleanup_wash cleanup_ppe Doff & Dispose/Store PPE cleanup_wash->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_ppe->cleanup_waste

Caption: A flowchart illustrating the key stages of safe handling for D-Mannoheptose-UL-13C7.

IV. Disposal Plan: Ensuring Environmental and Regulatory Compliance

Since D-Mannoheptose-UL-13C7 is a stable, non-radioactive isotope-labeled compound, no special precautions for radioactivity are needed for its disposal[9]. The waste should be handled as standard chemical waste, in accordance with local, state, and federal regulations[5][9].

Waste Segregation and Labeling:

  • Collect waste D-Mannoheptose-UL-13C7 and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container[5].

  • The label should accurately describe the contents of the container.

Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area that is well-ventilated[5].

  • Keep waste containers securely closed[5].

  • Follow your institution's specific procedures for hazardous waste pickup and disposal[5].

It is important to note that while stable isotopes are not radioactive, materials contaminated with them should still be disposed of as hazardous chemical waste[5].

By adhering to these guidelines, researchers can confidently and safely handle D-Mannoheptose-UL-13C7, ensuring the protection of personnel and the integrity of their scientific endeavors.

References

  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Laboratory Safety Guidance. OSHA. [Link]

  • D-Mannoheptulose-13C7 | C7H14O7 | CID 169443123. PubChem - NIH. [Link]

  • OSHA Standards for Biological Laboratories. ASPR. [Link]

  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS. [Link]

  • OSHA Standards to Know Before Starting Your Lab. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • D-MANNOHEPTOSE — Chemical Substance Information. NextSDS. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • D-Mannoheptose | C7H14O7 | CID 24802279. PubChem - NIH. [Link]

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